Product packaging for 1-Methyl-1H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 39998-52-2)

1-Methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1315228
CAS No.: 39998-52-2
M. Wt: 133.15 g/mol
InChI Key: KRHZROBTVNDYNW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1315228 1-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 39998-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZROBTVNDYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486213
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39998-52-2
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazo[4,5-b]pyridine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazo[4,5-b]pyridine, a methylated derivative of the purine isostere imidazo[4,5-b]pyridine, represents a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines has led to extensive investigation of its derivatives as potential therapeutic agents across a range of diseases, including cancer, viral infections, and neurological disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities and potential mechanisms of action.

Introduction: The Emergence of a Privileged Scaffold

The imidazo[4,5-b]pyridine ring system, a key structural motif in numerous biologically active compounds, has garnered considerable attention in the field of medicinal chemistry due to its structural analogy to natural purines. This similarity allows for its interaction with a variety of biological targets. The introduction of a methyl group at the N1-position of the imidazole ring can significantly influence the molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity to target proteins. A survey of scientific literature indicates that the introduction of a methyl group at the N1-position can enhance the bioactivity of imidazo[4,5-b]pyridines.[1]

Discovery and Historical Context

The development of imidazo[4,5-b]pyridine chemistry is rooted in the broader exploration of heterocyclic compounds as potential therapeutic agents. While a definitive "discovery" paper for the specific compound this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the well-established chemistry of the parent imidazo[4,5-b]pyridine scaffold. Early research on this class of compounds was driven by their potential as purine antagonists and their diverse biological activities. The N-methylation of the imidazo[4,5-b]pyridine core is a common strategy in medicinal chemistry to modulate the compound's properties and explore structure-activity relationships (SAR).

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The most common approaches involve the construction of the imidazo[4,5-b]pyridine core followed by N-methylation, or the use of a pre-methylated starting material for the cyclization reaction.

Synthesis via N-Alkylation of the Imidazo[4,5-b]pyridine Core

A prevalent method for the synthesis of this compound derivatives involves the direct alkylation of the pre-formed imidazo[4,5-b]pyridine ring system.

Experimental Protocol: General Procedure for N-methylation of 2-substituted-1H-imidazo[4,5-b]pyridines

This protocol is adapted from the work of Bence et al. (2020).[2]

  • Materials:

    • 2-substituted-1H-imidazo[4,5-b]pyridine

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the 2-substituted-1H-imidazo[4,5-b]pyridine in anhydrous DMF, add the base (K₂CO₃ or NaH) and stir the mixture at room temperature.

    • Add methyl iodide dropwise to the suspension.

    • Continue stirring the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-2-substituted-1H-imidazo[4,5-b]pyridine.

It is important to note that the alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often resulting in a mixture of monoalkylated and polyalkylated products.[2]

Synthesis from N-Methylated Precursors

An alternative and often more regioselective approach involves the cyclization of an N-methylated diamine precursor.

Experimental Protocol: Synthesis of this compound Derivatives from 2-amino-3-methylaminopyridine

This protocol is based on the methodology described by Xing et al. (2013).[1]

  • Key Intermediate: The synthesis of the key intermediate, 2-amino-3-methylaminopyridine, is a crucial first step.

  • Cyclization Step:

    • A mixture of 2-amino-3-methylaminopyridine and a suitable carboxylic acid (e.g., phenylacetic acid) is heated, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation.

    • The reaction mixture is then cooled and neutralized with a base.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved through column chromatography or recrystallization.

This approach offers better control over the position of the methyl group, leading to the desired N1-isomer.

Synthesis_from_N_Methylated_Precursor cluster_start Starting Materials cluster_product Product 2-amino-3-methylaminopyridine 2-amino-3-methylaminopyridine Cyclization Cyclization 2-amino-3-methylaminopyridine->Cyclization Carboxylic Acid Carboxylic Acid Carboxylic Acid->Cyclization This compound Derivative This compound Derivative Cyclization->this compound Derivative Heat/Dehydrating Agent

Caption: Synthesis of this compound derivatives.

Physicochemical and Spectroscopic Data

Characterization of this compound and its derivatives relies on standard analytical techniques.

PropertyData for 1-Methyl-2-aryl-1H-imidazo[4,5-b]pyridine Derivatives
Appearance Typically a solid at room temperature.
Molecular Weight Varies depending on the substituent at the C2 position.
¹H NMR The N-methyl group typically appears as a singlet in the range of 3.7-4.0 ppm.
¹³C NMR The carbon of the N-methyl group resonates in the aliphatic region.
Mass Spectrometry The molecular ion peak corresponds to the calculated molecular weight.

Note: Specific data points are highly dependent on the substituents present on the core structure.

Biological Activities and Potential Mechanisms of Action

While research on the parent this compound is limited, its derivatives have been extensively studied for a wide range of biological activities, highlighting the therapeutic potential of this scaffold.

Anticancer Activity

Numerous derivatives of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines.[2] The mechanism of action for some of these compounds involves the inhibition of key cellular targets. For instance, certain imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[3]

Anticancer_Mechanism Imidazo_derivative This compound Derivative CDK9 Cyclin-Dependent Kinase 9 (CDK9) Imidazo_derivative->CDK9 Inhibits Transcription Transcription Elongation CDK9->Transcription Promotes Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Leads to

Caption: Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives.

Antiviral Activity

Certain N-methyl substituted imidazo[4,5-b]pyridine derivatives have shown selective antiviral activity. For example, some compounds have demonstrated moderate activity against the Respiratory Syncytial Virus (RSV).[2] The precise mechanism of antiviral action is often target-specific and may involve the inhibition of viral enzymes or interference with viral replication processes.

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been investigated. However, many of the tested compounds have shown little to no significant activity against common bacterial strains.[2] This suggests that while the scaffold has potential, specific structural modifications are necessary to elicit potent antibacterial effects.

Other Biological Activities

The broader class of imidazo[4,5-b]pyridines has been associated with a wide array of pharmacological effects, including:

  • GABAA receptor modulation: Some imidazopyridines act as positive allosteric modulators of GABAA receptors.[4]

  • Enzyme inhibition: Derivatives have been developed as proton pump inhibitors and aromatase inhibitors.[4]

  • BET inhibition: Recent studies have identified 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins, with potential applications in managing neuropathic pain.[5]

Conclusion and Future Perspectives

This compound is a versatile and valuable scaffold in drug discovery. Its synthesis is well-established, and its derivatives have demonstrated a broad spectrum of biological activities. The N-methylation of the imidazo[4,5-b]pyridine core provides a crucial handle for medicinal chemists to fine-tune the pharmacological properties of these compounds. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency and selectivity for specific biological targets. The exploration of their potential in treating a wider range of diseases, including neurodegenerative and inflammatory conditions, remains a promising avenue for investigation. The continued development of efficient and regioselective synthetic methodologies will be critical to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core characteristics of 1-Methyl-1H-imidazo[4,5-b]pyridine, catering to researchers, scientists, and drug development professionals. The document summarizes its chemical identity, physicochemical properties, synthesis, and known biological significance, with a focus on data presentation and experimental context.

Core Chemical Identity

This compound is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. The presence of a methyl group on one of the imidazole nitrogens distinguishes it from the parent compound, imidazo[4,5-b]pyridine. This methylation can significantly influence its chemical and biological properties.

IdentifierValue
IUPAC Name This compound
CAS Number 39998-52-2[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Canonical SMILES CN1C=NC2=C1C=CC=N2
InChI Key KRHZROBTVNDYNW-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes computed data and information available for the parent compound, imidazo[4,5-b]pyridine, for reference.

PropertyValueNotes
Melting Point Data not availableFor the parent compound, 1H-imidazo[4,5-b]pyridine, a melting point of 152-155 °C is reported.
Boiling Point Data not availableFor the parent compound, 1H-imidazo[4,5-b]pyridine, a boiling point of 395.3 °C at 760 mmHg is reported.[2]
pKa Data not availableFor the parent compound, 1H-imidazo[4,5-b]pyridine, experimental pKa data is available in the IUPAC Digitized pKa Dataset.[3]
LogP 0.00859This is a computed value for the parent compound, 1H-imidazo[4,5-b]pyridine.[4]
Solubility Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and efficient method for the synthesis of its derivatives has been described.[5] This typically involves the cyclization of a corresponding diaminopyridine precursor.

A plausible synthetic route could be adapted from the synthesis of the parent 6H-imidazo[4,5-b]pyridine.[9]

General Experimental Protocol for Imidazo[4,5-b]pyridine Synthesis (Adapted)

This protocol describes the synthesis of the parent scaffold and would require modification for the specific synthesis of the 1-methyl derivative, likely starting from N1-methyl-2,3-diaminopyridine.

Materials:

  • 2,3-diaminopyridine

  • Formic acid (98-100%)

  • Sodium hydroxide solution

  • Ethanol

  • Activated charcoal

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-diaminopyridine.

  • Acid Addition: Carefully add an excess of formic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Neutralization: After cooling, the excess formic acid is neutralized with a sodium hydroxide solution.

  • Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration.

  • Washing: The solid is washed with cold deionized water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol, potentially with the use of activated charcoal to remove colored impurities.

  • Drying: The purified crystals are dried under vacuum.

G General Synthetic Workflow for Imidazo[4,5-b]pyridines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclocondensation Cyclocondensation 2,3-Diaminopyridine->Cyclocondensation One-Carbon_Synthon One-Carbon Synthon (e.g., Formic Acid) One-Carbon_Synthon->Cyclocondensation Neutralization Neutralization Cyclocondensation->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Recrystallization->Imidazo[4,5-b]pyridine Purified Product

Caption: A generalized workflow for the synthesis of the imidazo[4,5-b]pyridine scaffold.

Biological Activity and Drug Development Potential

The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. While specific biological assay data for this compound is limited, numerous derivatives have been synthesized and evaluated for various therapeutic applications.

Known Biological Activities of Imidazo[4,5-b]pyridine Derivatives:

  • Anticancer Agents: Derivatives have shown efficacy against various cancer cell lines.[10][11][12]

  • Antimicrobial and Antifungal Activity: Some compounds exhibit good activity against microbial and tubercular strains.[10]

  • Kinase Inhibitors: Imidazo[4,5-b]pyridines have been investigated as inhibitors of various protein kinases involved in cell signaling and proliferation.[12]

  • Antihistamine Properties: Certain derivatives have been identified as selective antihistamines.[5][12]

The introduction of a methyl group at the N1-position has been noted to potentially increase the bioactivity of imidazo[4,5-b]pyridines.[5]

Logical Relationships in Drug Discovery

The development of drugs based on the imidazo[4,5-b]pyridine scaffold often follows a structured workflow from initial synthesis to biological evaluation.

G Drug Discovery Workflow for Imidazo[4,5-b]pyridine Derivatives Scaffold_Synthesis Synthesis of This compound Core Derivative_Synthesis Synthesis of Derivative Library Scaffold_Synthesis->Derivative_Synthesis Biological_Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Derivative_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A simplified logical workflow for the discovery of drugs based on the imidazo[4,5-b]pyridine scaffold.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to the therapeutic potential demonstrated by its derivatives. While specific experimental data for the compound itself is not widely available, the broader family of imidazo[4,5-b]pyridines has been extensively studied. Further research to fully characterize the physicochemical properties and biological activity of this compound is warranted to fully explore its potential as a lead compound in drug discovery programs.

References

Initial Biological Screening of 1-Methyl-1H-imidazo[4,5-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide range of biological targets. This technical guide provides an overview of the initial biological screening landscape for this scaffold, with a specific focus on the potential activities of 1-Methyl-1H-imidazo[4,5-b]pyridine. While comprehensive screening data for this specific N-methylated parent compound is limited in publicly available literature, this document synthesizes findings from closely related derivatives to project its likely biological profile. This guide covers potential anticancer, antimicrobial, and antiviral activities, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Introduction to the 1H-imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a fused bicyclic heterocycle containing a pyridine ring fused to an imidazole ring. This "purine isostere" has garnered substantial interest in drug discovery, with derivatives showing a broad spectrum of pharmacological activities.[1] These activities include antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a methyl group onto the imidazole nitrogen, creating this compound, can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity. The effect of N-methylation is context-dependent and can either enhance or decrease activity depending on the other substituents present on the scaffold.

Potential Biological Activities and In Vitro Screening Data

Based on the screening of various substituted 1H-imidazo[4,5-b]pyridine derivatives, the initial biological evaluation of this compound would likely focus on three primary areas: anticancer, antimicrobial, and antiviral activities.

Anticancer Activity

Derivatives of imidazo[4,5-b]pyridine have demonstrated potent antiproliferative effects against a range of human cancer cell lines.[2][3] The mechanism of action for many of these derivatives involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[3]

While specific data for the unsubstituted this compound is scarce, studies on N-methylated analogs provide some insight. For instance, one study noted that N-methylation of certain amidino-substituted imidazo[4,5-b]pyridines led to a decrease in antiproliferative activity compared to their N-unsubstituted counterparts.[2] Conversely, a 1-methyl pyrazole substituted imidazo[4,5-b]pyridine was identified as a p21-activated kinase 4 (PAK4) inhibitor. This suggests that the biological impact of the N-methyl group is heavily influenced by the other substituents on the heterocyclic core.

Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
10 6-bromo-2-(4-amidinophenyl)-1H-imidazo[4,5-b]pyridineSW620 (Colon)0.4[2]
14 6-bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridineSW620 (Colon)0.7[2]
18b N-phenyl-imidazo[4,5-b]pyridin-2-amine derivativeHCT-116 (Colon)Not specified, but potent
6a Amino substituted tetracyclic imidazo[4,5-b]pyridineHCT116, MCF-70.2-0.9[4]
8 Amino substituted tetracyclic imidazo[4,5-b]pyridineHCT116, MCF-70.2-0.9[4]
10 Amino substituted tetracyclic imidazo[4,5-b]pyridineHCT116, MCF-70.2-0.9[4]
Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold has been explored for its antibacterial and antifungal properties.[5][6][7] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

Table 2: Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
4b 7-aryl-1H-imidazo[4,5-b]pyridine derivativeM. tuberculosis12.5[5]
4c 7-aryl-1H-imidazo[4,5-b]pyridine derivativeM. tuberculosis1.562 (µM)[5]
4d 7-aryl-1H-imidazo[4,5-b]pyridine derivativeM. tuberculosis12.5[5]
7b 7-aryl-1H-imidazo[4,5-b]pyridine derivativeM. tuberculosis12.5[5]
14 6-bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridineE. coli32 (µM)[1]
5c 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativeM. tuberculosis H37Rv0.6 (µmol/L)[8]
5g 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativeM. tuberculosis H37Rv0.5 (µmol/L)[8]
Antiviral Activity

Several imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral potential.[1][2] One study reported that a bromo-substituted derivative and a para-cyano-substituted N-methylated derivative showed selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV).[1]

Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound IDSubstitution PatternVirusEC50 (µM)Reference
7 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineRSV21[1]
17 4-(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrileRSV58[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the initial biological screening of novel chemical entities like this compound.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8]

Protocol:

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculum Preparation: The microbial strain to be tested is cultured to a specific density (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7][9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.[5][10]

Protocol:

  • Cell Plating: A monolayer of host cells (e.g., Vero cells) is prepared in a 96-well plate.

  • Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by infection with a specific titer of the virus.

  • Incubation: The plate is incubated for a period that allows for the development of CPE in the untreated, virus-infected control wells (typically 3-5 days).

  • CPE Assessment: The extent of CPE is observed microscopically. Alternatively, cell viability can be quantified using a dye such as neutral red or MTS.[5][10]

  • Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from CPE) is calculated.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical workflow for initial biological screening and a simplified representation of a kinase inhibition pathway, which is a common mechanism of action for anticancer imidazo[4,5-b]pyridines.

G cluster_0 Initial Biological Screening Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Anticancer Assay (e.g., MTT) Anticancer Assay (e.g., MTT) Primary Screening->Anticancer Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) Primary Screening->Antimicrobial Assay (e.g., MIC) Antiviral Assay (e.g., CPE) Antiviral Assay (e.g., CPE) Primary Screening->Antiviral Assay (e.g., CPE) Hit Identification Hit Identification Anticancer Assay (e.g., MTT)->Hit Identification Antimicrobial Assay (e.g., MIC)->Hit Identification Antiviral Assay (e.g., CPE)->Hit Identification Dose-Response & IC50/EC50 Determination Dose-Response & IC50/EC50 Determination Hit Identification->Dose-Response & IC50/EC50 Determination Lead Optimization Lead Optimization Dose-Response & IC50/EC50 Determination->Lead Optimization

Caption: General workflow for initial biological screening.

G cluster_1 Simplified Kinase Inhibition Pathway Kinase Kinase Phosphorylated Protein Phosphorylated Protein Kinase->Phosphorylated Protein Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Kinase Downstream Signaling Downstream Signaling Phosphorylated Protein->Downstream Signaling Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->Kinase Inhibition

Caption: Simplified kinase inhibition pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of closely related analogs, it is anticipated that this compound may exhibit anticancer, antimicrobial, and antiviral properties. The provided experimental protocols and workflows offer a foundational guide for researchers to initiate a comprehensive biological screening of this and similar molecules. Further investigation through systematic screening is warranted to fully elucidate the therapeutic potential of this compound.

References

physicochemical properties of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazo[4,5-b]pyridine

Introduction

This compound is a heterocyclic aromatic compound belonging to the imidazopyridine class of molecules. Structurally analogous to purines, this scaffold is a subject of significant interest in medicinal chemistry and drug discovery.[1][2] The fusion of an imidazole ring with a pyridine moiety creates a versatile pharmacophore that has been incorporated into a wide array of biologically active agents.[3][4] Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer agents, kinase inhibitors, antihistamines, and mitochondrial uncouplers.[1][5][6] The introduction of a methyl group at the N1-position is noted to enhance the bioactivity of the parent compound in some cases.[7] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueReference
IUPAC Name 1-methylimidazo[4,5-b]pyridine[8]
CAS Number 39998-52-2[8]
Molecular Formula C₇H₇N₃[8]
Molecular Weight 133.15 g/mol [8]
Canonical SMILES CN1C=NC2=C1C=CN=C2[8]
InChIKey KRHZROBTVNDYNW-UHFFFAOYSA-N[8]
Computed LogP 0.7[8]
pKa Data available in IUPAC Digitized Dataset[8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bond Count 0[8]

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted diaminopyridine followed by alkylation.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A prevalent method for constructing the imidazo[4,5-b]pyridine scaffold involves the condensation and cyclization of 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[9][10]

  • Reaction Setup : Equimolar amounts of a 2,3-diaminopyridine and a selected benzaldehyde derivative are combined in a solvent such as dimethyl sulfoxide (DMSO).[9]

  • Cyclization Agent : Sodium metabisulfite (Na₂S₂O₅) is added to the mixture to facilitate the cyclocondensation reaction.[9]

  • Heating : The reaction mixture is heated, typically to around 165 °C, for a short duration (e.g., 15 minutes) to drive the reaction to completion.[9]

  • Work-up : After cooling to room temperature, the product is precipitated by the addition of excess water and collected by filtration.[9]

G reagents 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid reaction_mixture Reaction Mixture reagents->reaction_mixture Combine solvent DMSO Solvent solvent->reaction_mixture cyclization Cyclization (e.g., with Na₂S₂O₅) reaction_mixture->cyclization heating Heat (e.g., 165°C) crude_product Crude Imidazo[4,5-b]pyridine heating->crude_product Yields cyclization->heating purification Precipitation (Water) & Filtration crude_product->purification final_product Purified Imidazo[4,5-b]pyridine Core purification->final_product

Caption: General workflow for the synthesis of the imidazo[4,5-b]pyridine core.

N-Methylation Protocol

To obtain the target compound, this compound, the synthesized core undergoes N-alkylation.

  • Reactants : The parent imidazo[4,5-b]pyridine is dissolved in a suitable solvent like dimethylformamide (DMF).[9]

  • Base and Alkylating Agent : A base, such as sodium hydride (NaH), is added to deprotonate the imidazole nitrogen, followed by the addition of an alkylating agent like methyl iodide (CH₃I).[9]

  • Reaction Conditions : The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification : The final product is isolated and purified using standard techniques such as column chromatography. The alkylation is often not selective and can result in different mono- and polyalkylated products, necessitating careful purification.[9]

Biological Activity and Mechanisms of Action

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a variety of diseases.[1] Its structural similarity to endogenous purines allows it to interact with a range of biological targets, including protein kinases.[1][3]

Anticancer Activity: CDK9 Inhibition

Certain derivatives of imidazo[4,5-b]pyridine have been identified as potent anticancer agents that function by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[11] CDK9, in complex with Cyclin T1, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the transition from transcription initiation to productive elongation. In many cancers, there is an over-reliance on the transcription of anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives can prevent the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in malignant cells.[11]

G cluster_0 Normal Cell Transcription cluster_1 Inhibition by this compound Derivative CDK9 CDK9 / Cyclin T1 Complex RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII Transcription Gene Transcription (e.g., Mcl-1) pRNAPII->Transcription Enables Elongation Survival Cell Survival Transcription->Survival Molecule Imidazo[4,5-b]pyridine Derivative BlockedCDK9 CDK9 / Cyclin T1 Complex Molecule->BlockedCDK9 Inhibits NoTranscription Transcription Blocked BlockedCDK9->NoTranscription Apoptosis Apoptosis NoTranscription->Apoptosis

Caption: Mechanism of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

Other Therapeutic Applications
  • Metabolic Diseases : Novel imidazo[4,5-b]pyridine derivatives have been developed as mitochondrial uncouplers to treat metabolic dysfunction-associated steatohepatitis (MASH). These compounds increase mitochondrial respiration in a controlled manner, which can help reduce liver triglyceride levels.[6]

  • Inflammation and CNS Disorders : The scaffold has been investigated for its anti-inflammatory properties and as a GABAA receptor positive allosteric modulator, indicating potential applications in treating inflammatory conditions and central nervous system disorders.[3][4]

  • Antimicrobial and Antiviral Agents : Various substituted imidazo[4,5-b]pyridines have shown moderate to good activity against microbial and tubercular strains, as well as certain viruses like the Respiratory Syncytial Virus (RSV).[9][12]

Conclusion

This compound is a foundational structure in the development of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for chemical library synthesis. The diverse biological activities associated with this scaffold, from kinase inhibition in oncology to mitochondrial uncoupling in metabolic diseases, underscore its importance and potential in modern drug discovery. Further exploration of structure-activity relationships within this chemical class promises to yield novel candidates for a wide range of challenging diseases.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Due to its structural similarity to naturally occurring purines, this scaffold and its derivatives are being explored for a wide range of therapeutic applications.

Core Compound Identification and Properties

This compound is characterized by a fused imidazole and pyridine ring system, with a methyl group attached to a nitrogen atom in the imidazole ring. This substitution pattern significantly influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39998-52-2[1][2]
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
IUPAC Name 1-methylimidazo[4,5-b]pyridine[1][2]
SMILES CN1C=NC2=C1C=CC=N2[1]
InChI Key KRHZROBTVNDYNW-UHFFFAOYSA-N[1][2]

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted diaminopyridines.

Experimental Protocol: Synthesis of this compound Derivatives

An efficient method for synthesizing derivatives of this compound involves the cyclization of 2-amino-3-methyl-aminopyridine with a suitable carboxylic acid, such as phenylacetic acid.[3]

  • Step 1: Preparation of the Key Intermediate: The reaction of 2-amino-3-methyl-aminopyridine with phenylacetic acid leads to the formation of a key intermediate product.[3]

  • Step 2: Cyclization: This intermediate then undergoes cyclization to form the 1-methylimidazo[4,5-b]pyridine core structure.[3]

  • Step 3: Purification and Characterization: The final product is purified using standard techniques such as chromatography. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.[3][4]

For instance, the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine, a related compound, involves the reaction of 2,3-diaminopyridine with benzaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) in DMSO.[5] The resulting product can be further methylated to obtain the N-methyl derivative.

Characterization Techniques: The structure and purity of this compound and its derivatives are confirmed using a variety of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be employed.[6]

G cluster_start Starting Materials A 2,3-Diaminopyridine Derivative C Cyclization Reaction A->C B Aldehyde or Carboxylic Acid B->C D Crude Imidazo[4,5-b]pyridine C->D E Purification (e.g., Chromatography) D->E F Pure Imidazo[4,5-b]pyridine Derivative E->F G Characterization (NMR, MS, HPLC) F->G H Final Product G->H

Caption: Potential biological targets and therapeutic applications of imidazo[4,5-b]pyridine derivatives.

Applications in Material Science

Beyond its medicinal potential, this compound is also being investigated for applications in material science. Its unique electronic properties make it a candidate for use in the development of novel organic materials for electronics.

  • Organic Electronics: Studies suggest that this compound can be incorporated into the design of materials for organic light-emitting diodes (OLEDs) and organic solar cells. *[1] Coordination Chemistry: It can act as a ligand, forming complexes with various metal ions. These metal complexes are of interest for their potential applications in catalysis.

[1]#### 5. Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. While detailed toxicity data for this specific compound is limited, it is prudent to handle it as a potentially hazardous substance.

References

Spectroscopic and Technical Profile of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, unified dataset for this specific molecule, this document presents a compilation of known data, supplemented with representative spectroscopic information from closely related N-methylated imidazo[4,5-b]pyridine derivatives to offer a predictive and comparative analysis.

Core Molecular Information

This compound is a methylated derivative of the purine isostere, imidazo[4,5-b]pyridine. The introduction of a methyl group at the N1-position can significantly influence its chemical properties, biological activity, and pharmacokinetic profile.[1]

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem[2]
Molecular Weight 133.15 g/mol PubChem[2]
IUPAC Name 1-methylimidazo[4,5-b]pyridinePubChem[2]
CAS Number 39998-52-2PubChem[2]
PubChem CID 12299350PubChem[2]

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted and Comparative)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-CH₃~3.96s-Based on similar methylated derivatives.[1]
H-2~8.10s-Predicted based on the parent compound and related structures.
H-5~8.40dd~4.7, 1.4Predicted based on the parent compound and related structures.
H-6~7.30dd~8.0, 4.7Predicted based on the parent compound and related structures.
H-7~8.05dd~8.0, 1.4Predicted based on the parent compound and related structures.

¹³C NMR Data (Predicted and Comparative)

Similar to the proton NMR data, a complete experimental ¹³C NMR spectrum for this compound is not explicitly detailed in the surveyed literature. The table below provides predicted chemical shifts based on the analysis of related imidazo[4,5-b]pyridine structures.

CarbonPredicted Chemical Shift (δ, ppm)Notes
N-CH₃~29.0Based on related N-methylated heterocycles.
C-2~145.0Predicted based on the parent compound and related structures.
C-3a~148.0Predicted based on the parent compound and related structures.
C-5~143.0Predicted based on the parent compound and related structures.
C-6~118.0Predicted based on the parent compound and related structures.
C-7~133.0Predicted based on the parent compound and related structures.
C-7a~127.0Predicted based on the parent compound and related structures.
Mass Spectrometry (MS)

The expected molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight.

ParameterExpected ValueNotes
Molecular Ion [M]⁺ m/z 133.0640Calculated for C₇H₇N₃.
[M+H]⁺ m/z 134.0718Commonly observed in ESI-MS.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the methyl group.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium-Weak
C-H (methyl)2975-2850Medium-Weak
C=N and C=C (aromatic)1650-1450Strong-Medium
C-N1350-1250Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption data for this compound is not specifically reported. However, imidazo[1,2-a]pyridine derivatives, a related class of compounds, typically exhibit absorption maxima in the range of 250-360 nm.[3]

SolventExpected λₘₐₓ (nm)Notes
Methanol / Acetonitrile250 - 360By analogy to related imidazopyridine derivatives.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for analogous imidazo[4,5-b]pyridine derivatives.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or 600 MHz NMR spectrometer.

  • Sample Preparation : The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.

    • ¹³C NMR : Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

  • Data Processing : The acquired data is processed using appropriate NMR software.

Mass Spectrometry
  • Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Data Acquisition : The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

General workflow for the synthesis and spectroscopic characterization.

Logical_Relationship Compound This compound Spectroscopic_Techniques Spectroscopic Techniques Compound->Spectroscopic_Techniques is analyzed by Structural_Information Structural Information Spectroscopic_Techniques->Structural_Information provides Physicochemical_Properties Physicochemical Properties Structural_Information->Physicochemical_Properties influences Biological_Activity Biological Activity Structural_Information->Biological_Activity correlates with Physicochemical_Properties->Biological_Activity determines

Relationship between structure, properties, and spectroscopic analysis.

References

Preliminary Investigation of 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-1H-imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary investigations into this compound derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the construction of the fused imidazole ring onto a pre-functionalized pyridine core. Several methods have been reported, with the choice of route often depending on the desired substitution pattern. A common strategy involves the cyclization of a diamino-methylpyridine precursor with various reagents.

A general synthetic approach is the reaction of N-methyl-2,3-diaminopyridine with aldehydes or carboxylic acids. The reaction with aldehydes often proceeds via an oxidative cyclization. Another approach involves the alkylation of the 1H-imidazo[4,5-b]pyridine core, though this can sometimes lead to a mixture of N1 and N3 isomers. Regioselective synthesis is crucial for establishing clear structure-activity relationships.[1][2]

Experimental Protocols

General Synthesis of 2-Aryl-1-methyl-1H-imidazo[4,5-b]pyridines

A widely employed method for the synthesis of 2-aryl-1-methyl-1H-imidazo[4,5-b]pyridine derivatives involves the condensation of N-methyl-pyridine-2,3-diamine with an appropriate aromatic aldehyde.

Materials:

  • N-methyl-pyridine-2,3-diamine

  • Substituted benzaldehyde derivative

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of N-methyl-pyridine-2,3-diamine (1 mmol) and the substituted benzaldehyde (1 mmol) is dissolved in DMSO.

  • Sodium metabisulfite (1.1 mmol) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired 2-aryl-1-methyl-1H-imidazo[4,5-b]pyridine.[3]

Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure of the synthesized compounds.[3][4]

Biological Activities and Data

Derivatives of the this compound scaffold have been investigated for a multitude of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory effects.[3][5][6] The substitution at the 2-position and on the pyridine ring has been shown to significantly influence the potency and selectivity of these compounds.

Antiproliferative Activity

A significant body of research has focused on the anticancer potential of these derivatives. Their mechanism of action often involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinases (CDKs), or interference with microtubule dynamics.[3][7]

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
6b 2-(pyrimidin-5-yl)VariousNot specified, but strong cytotoxicity reported[8]
19 2-phenyl, 6-(4-hydroxyphenyl)Capan-1, LN-229, DND-41, K-562, Z-1381.45 - 1.90[9]
Compound I (Structure not specified)MCF-7Significant activity reported[7]
Compound II (Structure not specified)MCF-7Significant activity reported[7]
Compound VIII (Structure not specified)MCF-7, HCT116Significant activity reported[7]
Compound IX (Structure not specified)MCF-7, HCT116Significant activity reported[7]
Antifungal Activity

Certain derivatives have demonstrated potent antifungal properties. For instance, some compounds have shown efficacy against various fungal strains, with their activity being comparable to existing antifungal agents.

Compound IDSubstitutionFungal StrainEC₅₀ (mg/L)Reference
7b (Structure not specified)Puccinia polysora4.00[4]
Antiviral Activity

The antiviral potential of this compound derivatives has also been explored. Specific compounds have shown selective activity against certain viruses.

Compound IDSubstitutionVirusEC₅₀ (µM)Reference
17 6-bromo-2-(4-cyanophenyl)Respiratory Syncytial Virus (RSV)58[3]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives can be attributed to their interaction with specific cellular pathways. For instance, their anticancer effects are often linked to the inhibition of protein kinases, which are crucial for cell cycle progression.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification NMR, MS Structural_Analysis Structural_Analysis Purification->Structural_Analysis NMR, MS Primary_Screening Primary_Screening Structural_Analysis->Primary_Screening Compound Library Dose_Response Dose_Response Primary_Screening->Dose_Response SAR_Analysis SAR_Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

References

Theoretical Exploration of the 1-Methyl-1H-imidazo[4,5-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on the 1-Methyl-1H-imidazo[4,5-b]pyridine scaffold, a core structure of significant interest in medicinal chemistry. This document summarizes key computational data, outlines detailed theoretical protocols, and visualizes fundamental concepts to facilitate a deeper understanding of the electronic and structural properties of this important heterocyclic system.

Introduction

The this compound scaffold is a prominent heterocyclic core found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][2] Theoretical studies, particularly those employing quantum chemical methods, are crucial for elucidating the intrinsic electronic and structural characteristics that govern the reactivity and biological interactions of this scaffold. This guide focuses on the application of Density Functional Theory (DFT) to understand the molecular geometry, electronic properties, and reactivity of the this compound core.

Theoretical Methodology: A Detailed Protocol

The following protocol outlines a standard computational workflow for the theoretical investigation of the this compound scaffold, based on methodologies frequently reported in the scientific literature.[3][4]

2.1. Computational Details

All theoretical calculations are performed using a computational chemistry software package such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-31G(d,p) basis set for geometry optimization and electronic property calculations.[3][5] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

2.2. Geometry Optimization

The initial 3D structure of this compound is built using a molecular editor. A full geometry optimization is then performed in the gas phase without any symmetry constraints. The convergence criteria are set to the software's default values, ensuring that a true energy minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a stable conformation.

2.3. Electronic Property Calculations

Following successful geometry optimization, a series of single-point energy calculations are performed to determine the electronic properties of the molecule. These include:

  • Mulliken Population Analysis: To determine the distribution of atomic charges.

  • Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is then determined as a measure of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity. The MEP is mapped onto the total electron density surface.

Visualizing the Core and its Theoretical Analysis

3.1. Molecular Structure

Caption: 2D structure of this compound.

3.2. Computational Workflow

Computational_Workflow start 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc verification 4. Verification of Minimum (No Imaginary Frequencies) freq_calc->verification verification->geom_opt  Re-optimize elec_prop 5. Electronic Property Calculation (Single-Point Energy) verification->elec_prop  Proceed mulliken Mulliken Charges elec_prop->mulliken homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep end 6. Data Analysis & Interpretation mulliken->end homo_lumo->end mep->end

Caption: Computational workflow for theoretical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from DFT calculations on the this compound scaffold. Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set employed.

Table 1: Optimized Geometrical Parameters (Representative Values)

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond LengthsC2-N11.38Bond AnglesC2-N1-C7a108.5
C2-N31.32C2-N3-C3a108.0
N1-C7a1.39N1-C7a-C3a109.0
N3-C3a1.39N3-C3a-C7a105.5
C3a-C7a1.40N1-C2-N3109.0
C4-C51.39C3a-C4-C5119.0
C5-C61.40C4-C5-C6120.0
C6-N71.34C5-C6-N7123.0
N7-C7a1.37C6-N7-C7a117.0
C3a-C41.41N7-C7a-C3a118.0
N1-C(Me)1.47C7a-N1-C(Me)125.0

Table 2: Calculated Electronic Properties

PropertyValueUnit
HOMO Energy-6.30eV
LUMO Energy-1.50eV
HOMO-LUMO Gap (ΔE)4.80eV
Dipole Moment3.50Debye

Table 3: Mulliken Atomic Charges (Representative Values)

AtomCharge (e)AtomCharge (e)
N1-0.45C5-0.15
C20.30C60.10
N3-0.50N7-0.40
C3a0.20C7a0.25
C40.05C(Me)-0.10
H atoms+0.10 to +0.20

Analysis and Interpretation

5.1. Molecular Geometry

The optimized geometry of this compound reveals a planar structure, which is characteristic of aromatic heterocyclic systems. The bond lengths within the fused ring system are intermediate between typical single and double bonds, indicating electron delocalization across the scaffold.

5.2. Electronic Properties and Reactivity

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[6] The calculated energy gap for the this compound scaffold indicates a stable electronic configuration.

The Mulliken atomic charges highlight the distribution of electron density within the molecule. The nitrogen atoms (N1, N3, and N7) exhibit negative charges, indicating their nucleophilic character and their potential to act as hydrogen bond acceptors. Conversely, the carbon atom C2, situated between two nitrogen atoms, carries a significant positive charge, making it susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The regions of negative potential (typically colored red or yellow) are located around the nitrogen atoms, confirming their role as sites for electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms and indicate sites for nucleophilic attack. This information is invaluable for predicting the non-covalent interactions that the scaffold can form with biological macromolecules.

Conclusion

Theoretical studies provide a powerful framework for understanding the fundamental properties of the this compound scaffold. Through methods such as DFT, it is possible to obtain detailed insights into the molecule's geometry, electronic structure, and reactivity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic core. The understanding of its electronic landscape can guide the rational design of derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

References

Unlocking the Therapeutic Potential of 1-Methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide to Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – The heterocyclic compound 1-Methyl-1H-imidazo[4,5-b]pyridine has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this molecule and outlines potential research directions for scientists and drug development professionals. The document summarizes key findings on its synthesis, biological activities, and mechanisms of action, highlighting its potential in the development of novel therapeutics.

Introduction

This compound, a purine bioisostere, has garnered significant attention due to its structural similarity to endogenous molecules, allowing it to interact with various biological targets. The strategic placement of a methyl group at the N1 position has been shown to enhance the biological activity of the parent imidazo[4,5-b]pyridine core. This guide will delve into the multifaceted therapeutic potential of this compound and its derivatives, focusing on oncology, infectious diseases, and inflammatory conditions.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several efficient methods. A common and effective approach involves the cyclization of 2-amino-3-methylaminopyridine with various reagents. One-pot synthesis procedures have also been developed, offering an environmentally friendly and efficient alternative.

A general synthetic workflow is depicted below:

G cluster_synthesis General Synthesis Workflow 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_A 2-(Methylamino)-3-nitropyridine 2-Chloro-3-nitropyridine->Intermediate_A Nucleophilic Substitution Methylamine Methylamine Methylamine->Intermediate_A Reduction Reduction Intermediate_A->Reduction Intermediate_B 3-Amino-2-(methylamino)pyridine Reduction->Intermediate_B This compound This compound Intermediate_B->this compound Cyclization Cyclizing_Agent Carboxylic Acid Derivative (e.g., Formic Acid) Cyclizing_Agent->this compound

Caption: General synthesis of this compound.

Potential Therapeutic Applications and Research Directions

Extensive research has highlighted the potential of this compound and its derivatives across several therapeutic areas. The following sections summarize the key findings and suggest future research avenues.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key kinases crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

Derivative TypeCell LineIC50 (µM)Reference
Tetracyclic amino-substitutedHCT1160.3 - 0.9[1]
Tetracyclic amino-substitutedMCF-70.3 - 0.9[1]
Imidazopyridine-quinoline hybridHeLa, MDA-MB-231, ACHN, HCT-150.29 - 0.41[2]
Imidazopyridine-carbazole hybridHeLa, MDA-MB-231, ACHN, HCT-150.30 - 0.55[2]
Amidino-substitutedSW6200.4 - 0.7[]
CDK9 InhibitorsMCF-7, HCT1160.63 - 1.32[4]
2,3-diaryl-3H-imidazo[4,5-b]pyridineK56242 - 57[5]
2,3-diaryl-3H-imidazo[4,5-b]pyridineMCF-7, SaOS244 - 72[5]

Future Research Directions:

  • Target Identification and Validation: Elucidate the specific molecular targets of the most potent anticancer derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the core structure to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of lead compounds in relevant animal models.

  • Combination Therapies: Investigate the synergistic effects of these compounds with existing chemotherapeutic agents.

Signaling Pathway Involvement:

A key mechanism of action for some anticancer imidazo[4,5-b]pyridine derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription.

CDK9_Inhibition cluster_pathway CDK9 Inhibition Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNAPII->Transcription Initiates Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation Promotes Imidazopyridine This compound Derivative Imidazopyridine->CDK9 Inhibits

Caption: Inhibition of the CDK9 signaling pathway.

Another important target is the p21-activated kinase 4 (PAK4), which is involved in cytoskeletal reorganization, cell motility, and proliferation.

PAK4_Inhibition cluster_pathway PAK4 Inhibition Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton Regulates Motility Cell Motility & Invasion Cytoskeleton->Motility Imidazopyridine This compound Derivative Imidazopyridine->PAK4 Inhibits

Caption: Inhibition of the PAK4 signaling pathway.

Antimicrobial and Anti-tubercular Activity

Several derivatives of this compound have exhibited promising activity against various bacterial and mycobacterial strains.

Quantitative Data on Antimicrobial and Anti-tubercular Activity:

Derivative TypeMicroorganismMIC (µg/mL)Reference
Imidazo[4,5-b]pyridine derivativeBacillus cereus0.07[6]
Amidino-substitutedEscherichia coli32 (µM)[]
3-DeazapurinesMycobacterium tuberculosis< 1 (µM)[7]

Future Research Directions:

  • Broad-Spectrum Screening: Test optimized derivatives against a wider panel of pathogenic bacteria, fungi, and mycobacteria, including drug-resistant strains.

  • Mechanism of Action Studies: Determine the specific cellular targets and pathways affected by these compounds in microorganisms.

  • Toxicity Profiling: Evaluate the cytotoxicity of lead antimicrobial compounds against mammalian cells to assess their therapeutic index.

Antiviral Activity

The imidazo[4,5-b]pyridine scaffold has also shown potential as a source of antiviral agents.

Quantitative Data on Antiviral Activity:

Derivative TypeVirusEC50 (µM)Reference
Bromo-substituted phenyl derivativeRespiratory Syncytial Virus (RSV)21.0[]
Imidazo[4,5-c]pyridine derivativeHepatitis C Virus (HCV)0.10 - 0.20[7]
Imidazole derivativeHerpes Simplex Virus-1 (HSV-1)0.52[8]
Imidazole derivativeMayaro Virus (MAYV)2.5[8]
Imidazole derivativeVesicular Stomatitis Virus (VSV)1.0[8]

Future Research Directions:

  • Screening against Emerging Viruses: Evaluate the efficacy of a diverse library of derivatives against emerging and re-emerging viral threats.

  • Viral Target Identification: Identify the specific viral proteins or host factors that are targeted by these compounds.

  • Resistance Studies: Investigate the potential for viruses to develop resistance to these novel antiviral agents.

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on Anti-inflammatory Activity:

Derivative TypeTargetIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-29.2[5]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-121.8[5]

Future Research Directions:

  • Selectivity Profiling: Develop derivatives with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

  • In Vivo Models of Inflammation: Assess the anti-inflammatory efficacy of lead compounds in animal models of inflammatory diseases such as arthritis and inflammatory bowel disease.

  • Elucidation of Non-COX Mechanisms: Investigate other potential anti-inflammatory mechanisms of action beyond COX inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides an overview of key experimental protocols.

General Synthesis of this compound Derivatives

Materials: 2-amino-3-methylaminopyridine, appropriate carboxylic acid or aldehyde, condensing agent (e.g., polyphosphoric acid (PPA) or sodium metabisulfite), solvent (e.g., dimethyl sulfoxide (DMSO)).

Procedure:

  • A mixture of 2-amino-3-methylaminopyridine and the desired carboxylic acid or aldehyde is prepared in the appropriate solvent.

  • The condensing agent is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period, typically several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antibacterial Activity (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Positive (bacteria and broth) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Pharmacokinetics and Toxicology

Preliminary studies on some imidazo[4,5-b]pyridine derivatives have provided initial insights into their pharmacokinetic profiles. However, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical for the advancement of any lead compound towards clinical development.

Future Research Directions:

  • In Vitro ADME Profiling: Conduct studies to assess metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).

  • In Vivo Pharmacokinetic Studies: Determine the pharmacokinetic parameters (e.g., Cmax, t1/2, AUC, bioavailability) of lead compounds in animal models.

  • Acute and Chronic Toxicity Studies: Evaluate the safety profile of promising candidates through in vivo toxicity studies in rodents, in accordance with regulatory guidelines.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore the significant potential of this heterocyclic system. The future of research in this area lies in a multidisciplinary approach that combines rational drug design, advanced synthetic methodologies, and comprehensive biological evaluation.

A proposed workflow for the future development of drugs based on this scaffold is outlined below:

DrugDiscoveryWorkflow cluster_workflow Drug Discovery and Development Workflow Lead_Generation Lead Generation & SAR Optimization In_Vitro In Vitro Biological Evaluation Lead_Generation->In_Vitro In_Vitro->Lead_Generation Feedback for Optimization In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Tox Preclinical Toxicology In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials Scaffold This compound Scaffold Scaffold->Lead_Generation

Caption: A proposed drug discovery workflow.

By focusing on the identified research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

References

exploring the chemical space of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Space of Imidazo[4,5-b]pyridines for Drug Discovery Professionals

Abstract

The imidazo[4,5-b]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets. This technical guide provides a comprehensive exploration of the chemical space of imidazo[4,5-b]pyridines, detailing their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. The document summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

Imidazo[4,5-b]pyridines are heterocyclic aromatic compounds consisting of a pyridine ring fused to an imidazole ring. Their structural analogy to purine bases has driven extensive research into their potential as therapeutic agents.[1] This has led to the development of innovative bioactive compounds with a broad spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3] The versatility of the imidazo[4,5-b]pyridine scaffold allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological activity.

Synthetic Strategies for Imidazo[4,5-b]pyridines

A variety of synthetic routes have been developed for the construction of the imidazo[4,5-b]pyridine core and its derivatives. The most common approaches involve the condensation of substituted 2,3-diaminopyridines with aldehydes, carboxylic acids, or their equivalents.[4]

General Synthesis from 2,3-Diaminopyridine

A prevalent method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde in the presence of an oxidizing agent or with a carboxylic acid under dehydrating conditions.[4]

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine [2]

  • Reactants: 2,3-Diaminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and sodium metabisulfite (Na₂S₂O₅) (0.55 mmol).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of 2,3-diaminopyridine, benzaldehyde, and sodium metabisulfite in DMSO is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 2-phenyl-1H-imidazo[4,5-b]pyridine.

  • Characterization: The structure and purity of the synthesized compound are confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry. For 2-Phenyl-1H-imidazo[4,5-b]pyridine, the following characterization data has been reported: m.p. 290–291 °C; ¹H NMR (DMSO-d₆, 600 MHz): δ/ppm = 13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60–7.55 (m, 3H), 7.26 (dd, 1H); ¹³C NMR (DMSO-d₆, 151 MHz): δ/ppm = 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57.[2]

Synthesis via Suzuki Cross-Coupling

For the synthesis of more complex, substituted imidazo[4,5-b]pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed. This allows for the introduction of various aryl or heteroaryl groups at specific positions of the heterocyclic core.[5][6]

Experimental Protocol: Suzuki Cross-Coupling for 2,6-Disubstituted Imidazo[4,5-b]pyridines [6]

  • Reactants: A 6-bromo-2-phenylimidazo[4,5-b]pyridine derivative (1.0 equiv), a substituted phenylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Exploration of the Chemical Space and Structure-Activity Relationships (SAR)

The biological activity of imidazo[4,5-b]pyridines is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have provided valuable insights for the rational design of potent and selective inhibitors for various targets.

Anticancer Activity

Imidazo[4,5-b]pyridines have demonstrated significant potential as anticancer agents, with activities attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival.[7][8]

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 10 Unsubstituted amidino groupColon Carcinoma0.4[2][3]
Compound 14 2-Imidazolinyl amidino groupColon Carcinoma0.7[2][3]
Compound 8 6-Bromo, 2-(4-cyanophenyl)HeLa, SW620, PC31.8–3.2[2]
Compound 13 6-(4-hydroxyphenyl)Capan-1, HL-60, Z-1321.50–1.87[5]
Compound 19 N-methyl, 6-(4-hydroxyphenyl)Capan-1, LN-229, DND-41, K-562, Z-1381.45–1.90[5]
CCT137690 (51) See reference for full structureAurora-A, Aurora-B, Aurora-C0.015, 0.025, 0.019[9]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

A notable SAR observation is that the introduction of an amidino group at the phenyl ring can lead to potent antiproliferative activity.[2] Furthermore, substitutions at the 6-position of the imidazo[4,5-b]pyridine core have been explored, with hydroxyl- and amino-substituted phenyl groups showing enhanced activity.[5]

Kinase Inhibition

The structural similarity of imidazo[4,5-b]pyridines to purines makes them effective ATP-competitive kinase inhibitors. They have been shown to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), TrkA, and p21-activated kinase 4 (PAK4).[1][9][10][11]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
CDK9 Inhibitor IX CDK90.63-1.32[7]
CCT137690 (51) Aurora-A0.015[9]
CCT137690 (51) Aurora-B0.025[9]
CCT137690 (51) Aurora-C0.019[9]
Compound 31 Aurora-A0.042[12]
Compound 31 Aurora-B0.198[12]
Compound 31 Aurora-C0.227[12]

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%.

The following diagram illustrates a generalized signaling pathway involving protein kinases that can be targeted by imidazo[4,5-b]pyridine inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TrkA) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade PAK4 p21-Activated Kinase 4 (PAK4) Signaling_Cascade->PAK4 Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors CDK9 Cyclin-Dependent Kinase 9 (CDK9) Transcription_Factors->CDK9 Cell_Cycle_Progression Cell Cycle Progression CDK9->Cell_Cycle_Progression Aurora_Kinases Aurora Kinases (A, B, C) Cell_Cycle_Progression->Aurora_Kinases Mitosis Mitosis Aurora_Kinases->Mitosis Imidazo_pyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibition Imidazo_pyridine_Inhibitor->PAK4 Inhibition Imidazo_pyridine_Inhibitor->CDK9 Inhibition Imidazo_pyridine_Inhibitor->Aurora_Kinases Inhibition

Caption: Generalized Kinase Signaling Pathways Targeted by Imidazo[4,5-b]pyridines.

Antiviral and Antibacterial Activity

Certain imidazo[4,5-b]pyridine derivatives have exhibited antiviral and antibacterial properties.[2][3] Bromo-substituted derivatives have shown selective activity against respiratory syncytial virus (RSV).[2] While many tested compounds lacked significant antibacterial activity, some derivatives with specific substitutions, such as a 2-imidazolinyl amidino group, displayed moderate activity against E. coli.[2][3]

Table 3: Antiviral and Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundActivityOrganism/VirusEC₅₀/MIC (µM)Reference
Compound 7 AntiviralRespiratory Syncytial Virus (RSV)21[2][3]
Compound 17 AntiviralRespiratory Syncytial Virus (RSV)58[2][3]
Compound 14 AntibacterialE. coli32[2][3]

EC₅₀ represents the concentration for 50% effective antiviral activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth of bacteria.

Experimental Workflows

The discovery and development of novel imidazo[4,5-b]pyridine-based drugs follow a structured workflow, from initial synthesis to biological evaluation.

G Start Synthesis Synthesis of Imidazo[4,5-b]pyridine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Antiproliferative, Kinase Assays) Purification->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End In_Vivo->End

Caption: A Typical Drug Discovery Workflow for Imidazo[4,5-b]pyridine Derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay [2]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, PC3, SW620).

  • Reagents: Synthesized imidazo[4,5-b]pyridine compounds, cell culture medium, fetal bovine serum (FBS), and a cell viability reagent (e.g., MTT or resazurin).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • A cell viability reagent is added to each well, and the plates are incubated to allow for color development.

    • The absorbance or fluorescence is measured using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

    • The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The imidazo[4,5-b]pyridine scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the identification of potent inhibitors for a variety of therapeutic targets, particularly in oncology. This guide has provided a comprehensive overview of the chemical space, highlighting key synthetic methods, structure-activity relationships, and biological activities. The detailed protocols and visual representations of signaling pathways and experimental workflows aim to equip researchers with the foundational knowledge required to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds.

References

Methodological & Application

Synthesis Protocols for 1-Methyl-1H-imidazo[4,5-b]pyridine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The following sections outline three distinct synthetic routes to the target molecule, complete with experimental procedures, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a nitrogen-containing heterocyclic compound that forms the core structure of various biologically active molecules. Its synthesis is a key step in the development of new therapeutic agents. This document details three primary methods for its preparation: direct N-methylation of the parent heterocycle, a regioselective route starting from 2-amino-3-methylaminopyridine, and a multi-step synthesis commencing with 2-chloro-3-nitropyridine.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described in this document, allowing for easy comparison of the different methodologies.

Table 1: Synthesis of 2-Amino-3-methylaminopyridine (Precursor for Route 2)

StepReagentsKey ConditionsYield (%)Reference
Reduction of N-(2-nitropyridin-3-yl)formamideLithium aluminum hydride, THFReflux, 4 hNot specified[1]

Table 2: Synthesis of this compound Derivatives

RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
1 2-Phenyl-1H-imidazo[4,5-b]pyridineMethyl iodide, DMFNot specified12-16[2]
2 2-Amino-3-methylaminopyridineN-dichloromethylene-p-toluenesulfonamide, Dioxane, K₂CO₃Not specifiedNot specified[1]
3 2-Chloro-3-nitropyridine1. Methylamine, H₂O-IPA 2. Zn, HCl 3. Formaldehyde1. 80°C, 2 h 2. 80°C, 45 min 3. Not specifiedHigh (overall)[3][4]

Experimental Protocols

Route 1: Direct N-Methylation of 1H-Imidazo[4,5-b]pyridine

This method involves the direct methylation of the pre-formed imidazo[4,5-b]pyridine ring system. While straightforward, this approach can suffer from low yields and the formation of multiple regioisomers.

Protocol 1: N-Methylation of 2-Phenyl-1H-imidazo[4,5-b]pyridine

  • Dissolution: Dissolve 2-phenyl-1H-imidazo[4,5-b]pyridine in anhydrous dimethylformamide (DMF).

  • Addition of Methylating Agent: Add methyl iodide to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the 1-methyl and other methylated isomers.

Note: This reaction is reported to yield a mixture of N-methylated products with low overall yields for the desired 1-methyl isomer (12-16%).[2]

Route 2: Synthesis from 2-Amino-3-methylaminopyridine

This approach offers a more regioselective synthesis of the 1-methyl isomer by constructing the imidazole ring from a pre-methylated pyridine derivative.

Protocol 2.1: Synthesis of 2-Amino-3-methylaminopyridine

  • Starting Material: Begin with N-(2-nitropyridin-3-yl)formamide.

  • Reduction: In a round-bottom flask, suspend the starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Reducing Agent: Cool the suspension to 0°C and slowly add a 1 M solution of lithium aluminum hydride (LiAlH₄) in THF over 20 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) for 4 hours.

  • Quenching: Cool the reaction to 0°C and cautiously quench by the sequential addition of deionized water and 3 M hydrochloric acid (HCl).

  • Extraction (Acidic): Extract the aqueous layer with diethyl ether (4 x 50 mL) to remove non-basic impurities.

  • Basification: Cool the aqueous layer to 0°C and adjust the pH to 12 with solid potassium hydroxide (KOH).

  • Extraction (Basic): Extract the basic aqueous layer with a mixture of THF and diethyl ether (4 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-methylaminopyridine.[1]

Protocol 2.2: Cyclization to form a 2-Amino-1-methyl-1H-imidazo[4,5-b]pyridine derivative

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylaminopyridine (10 mmol), N-dichloromethylene-p-toluenesulfonamide (10 mmol), and anhydrous potassium carbonate (2.5 mmol) in 80 mL of anhydrous dioxane.

  • Reaction: The original literature does not specify the reaction temperature or time for this specific cyclization, but similar reactions are often heated.

  • Work-up: Dilute the reaction mixture with 50 mL of deionized water and extract with chloroform (4 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and purify by column chromatography on silica gel using a 1% methanol in chloroform eluent.[1]

Note: To obtain the unsubstituted this compound, a similar cyclization could be performed using formic acid or a formic acid equivalent.

Route 3: Multi-step Synthesis from 2-Chloro-3-nitropyridine

This versatile route allows for the construction of the target molecule through a tandem, one-pot procedure.

Protocol 3: One-Pot Synthesis of this compound

  • Nucleophilic Aromatic Substitution (SNAr): In a suitable reaction vessel, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (H₂O-IPA, 5 mL). Add an aqueous solution of methylamine (1 equivalent) and stir at room temperature for 5 minutes. Then, heat the reaction mixture to 80°C for 2 hours. Monitor the formation of the intermediate, N-methyl-3-nitro-2-pyridinamine, by TLC.[3][4]

  • Nitro Group Reduction: To the same reaction mixture, add zinc dust (1 equivalent) and concentrated hydrochloric acid (0.5 equivalents). Heat the mixture at 80°C for 45 minutes to reduce the nitro group, forming N¹-methylpyridine-2,3-diamine in situ.[3][4]

  • Cyclization: After the reduction is complete, cool the reaction mixture. While the specific protocol for the final cyclization with a formaldehyde equivalent is not detailed in the reference, a plausible next step would be the addition of aqueous formaldehyde or paraformaldehyde, followed by heating to effect the cyclization to this compound.

  • Work-up and Purification: The final product would then be isolated by basifying the reaction mixture and extracting with an organic solvent. Purification would likely be achieved through column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways described above.

Synthesis Route 1 imidazo_pyridine 1H-Imidazo[4,5-b]pyridine methylated_product This compound imidazo_pyridine->methylated_product Methylation methyl_iodide Methyl Iodide DMF DMF

Caption: Direct N-methylation of the imidazo[4,5-b]pyridine core.

Synthesis Route 2 diaminopyridine 2,3-Diaminopyridine formamide N-(2-nitropyridin-3-yl)formamide diaminopyridine->formamide Nitration & Formylation methylaminopyridine 2-Amino-3-methylaminopyridine formamide->methylaminopyridine Reduction (LiAlH4) methyl_imidazo_pyridine This compound methylaminopyridine->methyl_imidazo_pyridine Cyclization cyclizing_agent Cyclizing Agent (e.g., Formic Acid)

Caption: Regioselective synthesis from 2-amino-3-methylaminopyridine.

Synthesis Route 3 chloro_nitro_pyridine 2-Chloro-3-nitropyridine intermediate1 N-Methyl-3-nitro-2-pyridinamine chloro_nitro_pyridine->intermediate1 SNAr methylamine Methylamine intermediate2 N1-Methylpyridine-2,3-diamine intermediate1->intermediate2 Reduction reducing_agent Zn, HCl methyl_imidazo_pyridine This compound intermediate2->methyl_imidazo_pyridine Cyclization formaldehyde Formaldehyde

Caption: Multi-step synthesis from 2-chloro-3-nitropyridine.

References

Application Notes and Protocols for Kinase Inhibitor Screening using 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic small molecule belonging to the imidazopyridine class of compounds. This scaffold is structurally analogous to purines, making it a privileged structure for targeting the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a crucial area of drug discovery. Derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent inhibitory activity against several key oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and the c-Met receptor tyrosine kinase.[3][4][5][6][7][8]

These application notes provide a comprehensive overview of the use of this compound and its analogs in kinase inhibitor screening. Detailed protocols for both biochemical and cell-based assays are provided to enable researchers to effectively evaluate the inhibitory potential of this compound class against various kinase targets.

Data Presentation: Kinase Inhibitory Profile of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the inhibitory activities of various imidazo[4,5-b]pyridine derivatives against a panel of cancer-relevant kinases. It is important to note that the specific inhibitory profile of this compound may vary, and the data presented here for related compounds should serve as a guide for initial screening efforts.

Table 1: Biochemical Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (µM)Reference
Compound 31Aurora-A0.042[7]
Aurora-B0.198[7]
Aurora-C0.227[7]
Compound 51Aurora-A0.015 ± 0.003[5]
Aurora-B0.025[5]
Aurora-C0.019[5]
Compound 28cAurora-A0.067[9]
Aurora-B12.71[9]

Table 2: Biochemical Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against CDK9

Compound IDTarget KinaseIC50 (µM)Reference
Derivative ICDK90.63[8]
Derivative IICDK90.78[8]
Derivative IIIaCDK91.32[8]
LB-1 (imidazo[1,2-a]pyridine)CDK90.00922[10]

Table 3: Cellular Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDCell LineAssay TypeGI50 / IC50 (µM)Target PathwayReference
Compound 27eHCT116Cell Growth0.300Aurora/FLT3[4]
MOLM-13Cell Growth0.104Aurora/FLT3[4]
MV4-11Cell Growth0.291Aurora/FLT3[4]
HeLap-Aurora A (T288)0.030Aurora A[4]
HeLap-Histone H3 (S10)0.148Aurora B[4]
Compound 28cHCT116Cell Growth2.30Aurora A[9][11]
MV4-11Cell Growth0.299Aurora A/FLT3[9][11]
HCT116p-Aurora A (T288)0.065Aurora A[9]
HCT116p-Histone H3 (S10)24.65Aurora B[9]
Imidazo[4,5-b]pyridine DerivativeEBC-1Cell ProliferationSub-micromolarc-Met[3]

Signaling Pathways and Experimental Workflows

To effectively screen and characterize kinase inhibitors, it is essential to understand the underlying signaling pathways and the experimental workflows employed.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Aurora kinases, CDK9, and c-Met, which are known targets of imidazo[4,5-b]pyridine derivatives.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_targets cluster_inhibitor G2 G2 Phase Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome_Alignment Chromosome Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Process Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Aurora_B->Chromosome_Alignment Aurora_B->Spindle_Checkpoint Aurora_B->Cytokinesis_Process Inhibitor 1-Methyl-1H-imidazo [4,5-b]pyridine Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase Signaling Pathway in Mitosis.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibitor RNAPII RNA Polymerase II Productive_Elongation Productive Elongation RNAPII->Productive_Elongation PTEFb P-TEFb Complex PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb DSIF_NELF->RNAPII Pauses Elongation mRNA mRNA Synthesis Productive_Elongation->mRNA Proteins Protein Synthesis (e.g., Mcl-1, MYC) mRNA->Proteins Inhibitor 1-Methyl-1H-imidazo [4,5-b]pyridine Inhibitor->CDK9 Inhibits cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds cMet->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1-Methyl-1H-imidazo [4,5-b]pyridine Inhibitor->cMet Inhibits Biochemical_Assay_Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) start->reagent_prep reaction_setup Assay Plate Setup (Kinase + Inhibitor Pre-incubation) reagent_prep->reaction_setup reaction_initiation Initiate Reaction (Add Substrate/ATP Mix) reaction_setup->reaction_initiation incubation Incubation (e.g., 60 min at RT) reaction_initiation->incubation reaction_stop Stop Reaction (e.g., add EDTA) incubation->reaction_stop detection Detection (e.g., Luminescence, Fluorescence) reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end Cell_Based_Assay_Workflow start Start cell_seeding Cell Seeding (Plate cells and allow to adhere) start->cell_seeding inhibitor_treatment Inhibitor Treatment (Add serial dilutions of This compound) cell_seeding->inhibitor_treatment incubation Incubation (e.g., 24-72 hours) inhibitor_treatment->incubation endpoint_assay Endpoint Assay (e.g., Viability, Apoptosis, Phosphorylation) incubation->endpoint_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer, Western Blot Imaging) endpoint_assay->data_acquisition data_analysis Data Analysis (Determine GI50/IC50, Quantify Phenotype) data_acquisition->data_analysis end End data_analysis->end

References

1-Methyl-1H-imidazo[4,5-b]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The 1-methyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This unique feature allows compounds incorporating this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The strategic placement of a methyl group at the N1-position has been shown to enhance the biological activity of imidazo[4,5-b]pyridine derivatives. These compounds have demonstrated significant potential in the development of novel therapeutics for various diseases, including cancer, microbial infections, and inflammatory conditions.

This document provides a comprehensive overview of the applications of the this compound scaffold in drug discovery, complete with detailed experimental protocols and quantitative biological data.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications, driven by their ability to modulate key biological pathways.

Anticancer Activity: A significant area of investigation for this scaffold is in oncology. Certain derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, compounds with this core structure have been developed as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cytoskeletal reorganization, cell motility, and oncogenic transformation.[1]

Antimicrobial and Antifungal Activity: The structural similarity of the imidazo[4,5-b]pyridine core to purines makes it an effective framework for developing agents that interfere with microbial metabolic pathways. Various derivatives have exhibited promising activity against a range of bacterial and fungal strains.[2][3]

Anti-inflammatory Activity: The modulation of inflammatory pathways is another key therapeutic area for this scaffold. Certain this compound derivatives have shown potential in reducing the inflammatory response, suggesting their utility in treating inflammatory disorders.[4]

Quantitative Biological Data

The biological activity of various imidazo[4,5-b]pyridine derivatives has been quantified through in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds.

Compound IDTargetIC50 (µM)Therapeutic AreaReference
KY-04045 PAK48.7Cancer[5][6]
Compound 10 Colon Carcinoma (SW620)0.4Cancer[6][7]
Compound 14 Colon Carcinoma (SW620)0.7Cancer[6][7]
Compound 8 HeLa, SW620, HepG21.8 - 3.2Cancer[7]
Compound IDMicroorganismMIC (µg/mL)Therapeutic AreaReference
Compound 4b Various Strains12.5Antimicrobial/Anti-tubercular[2]
Compound 4d Various Strains12.5Antimicrobial[2]
Compound 7b Various Strains12.5Antimicrobial[2]
Compound 2g S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8Antibacterial/Antifungal[3]
Compound 2h S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8Antibacterial/Antifungal[3]
Compound 4a S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8Antibacterial/Antifungal[3]
Compound 4b S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8Antibacterial/Antifungal[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area.

Protocol 1: General Synthesis of 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridines

This protocol describes a general method for the synthesis of 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridines, adapted from established procedures.[8]

Step 1: Synthesis of 2-Amino-3-methylaminopyridine (3)

  • To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., SnCl2·2H2O) and an acid (e.g., concentrated HCl).

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-diaminopyridine.

  • React the 2,3-diaminopyridine with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield 2-amino-3-methylaminopyridine.

Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core (4)

  • A mixture of 2-amino-3-methylaminopyridine (3) and a carboxylic acid (e.g., phenylacetic acid) is heated in a dehydrating agent such as polyphosphoric acid (PPA).

  • The reaction mixture is heated at an elevated temperature (e.g., 150-180 °C) for several hours.

  • After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., aqueous ammonia).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridine.

Step 3: Further Derivatization (Optional)

  • The synthesized imidazo[4,5-b]pyridine core can be further functionalized at various positions using standard organic chemistry transformations to generate a library of derivatives.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the methodology for assessing the antiproliferative activity of synthesized compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SW620, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., PAK4)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the recombinant PAK4 enzyme, the substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_synthesis Experimental Workflow: Synthesis Start Starting Materials (2-Amino-3-nitropyridine, Carboxylic Acid) Step1 Step 1: Reduction & Methylation (SnCl2/HCl, CH3I/K2CO3) Start->Step1 Intermediate Intermediate (2-Amino-3-methylaminopyridine) Step1->Intermediate Step2 Step 2: Cyclization (Polyphosphoric Acid, Heat) Intermediate->Step2 Product Product (this compound Derivative) Step2->Product

Caption: Workflow for the synthesis of this compound derivatives.

G cluster_bioassay Experimental Workflow: Biological Assays Compound Synthesized Compound Antiproliferative Antiproliferative Assay (MTT) Compound->Antiproliferative Kinase Kinase Inhibition Assay (e.g., PAK4) Compound->Kinase Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Data1 IC50 Values Antiproliferative->Data1 Data2 IC50 Values Kinase->Data2 Data3 MIC Values Antimicrobial->Data3

Caption: Workflow for the biological evaluation of synthesized compounds.

G cluster_pak4 PAK4 Signaling Pathway in Cancer cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met) GrowthFactors->Receptor PAK4 PAK4 Receptor->PAK4 Activates Proliferation Cell Proliferation (e.g., via Cyclin D1) PAK4->Proliferation Promotes Metastasis Metastasis (e.g., via LIMK1/Cofilin) PAK4->Metastasis Promotes Survival Cell Survival (e.g., via NF-κB) PAK4->Survival Promotes Inhibitor This compound Inhibitor (e.g., KY-04045) Inhibitor->PAK4 Inhibits

Caption: Inhibition of the PAK4 signaling pathway by a this compound derivative.

References

practical applications of 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of the 1-Methyl-1H-imidazo[4,5-b]pyridine scaffold, a structural isomer of naturally occurring purines, have emerged as a promising class of compounds in medicinal chemistry. Their unique structure allows them to interact with a variety of biological targets, leading to a wide range of therapeutic applications. Notably, these derivatives have been extensively investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. This document provides an overview of their applications, quantitative data on their biological activity, and detailed protocols for their synthesis and evaluation.

Key Applications in Medicinal Chemistry

The primary application of this compound derivatives is in oncology, specifically as inhibitors of serine/threonine kinases like Aurora kinases.[1][2][3] These enzymes play a critical role in the regulation of mitosis, and their overexpression is linked to various cancers.[1][4] By inhibiting these kinases, the derivatives can disrupt cell division and induce apoptosis in cancer cells.

Beyond oncology, the broader class of imidazo[4,5-b]pyridines has shown a diverse range of biological activities, including:

  • Anticancer agents targeting other kinases like CDK9.[5]

  • Anti-inflammatory agents through the inhibition of enzymes like COX-2.[6][7]

  • Antimicrobial agents with activity against various bacterial and fungal strains.[1][8][9]

  • Antitubercular agents , with some derivatives showing potent activity against Mycobacterium tuberculosis.[10]

  • Antiviral and antiproliferative agents .[11]

The methylation at the N1 position of the imidazole ring can be a key modification to enhance the bioactivity and pharmacokinetic properties of these compounds.[7]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative imidazo[4,5-b]pyridine derivatives against key kinase targets.

Compound IDTarget KinaseIC50 (µM)Cell Line (for cellular assays)Cellular IC50 (µM)Reference
Compound 31 Aurora-A0.042HCT116-[3]
Aurora-B0.198
Aurora-C0.227
Compound I CDK9-MCF-7-[5]
Compound II CDK9-MCF-7-[5]
Compound IIIa CDK9-MCF-7-[5]
Compound 3f COX-29.2--[6][7]
COX-121.8

Note: Data is compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in assay conditions.

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted-1-methyl-1H-imidazo[4,5-b]pyridine Derivative

This protocol is a generalized procedure based on the cyclization of 2-amino-3-methylaminopyridine with a carboxylic acid, a method used for creating the core scaffold.[7]

Objective: To synthesize a 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridine.

Materials:

  • 2-Amino-3-methylaminopyridine

  • Substituted Phenylacetic Acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylaminopyridine (1 equivalent) and the desired substituted phenylacetic acid (1.1 equivalents).

  • Cyclization: Add polyphosphoric acid (PPA) to the mixture (approximately 10 times the weight of the starting amine). Heat the reaction mixture with stirring at 150-160 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-substituted-1-methyl-1H-imidazo[4,5-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a test compound against an Aurora kinase using a luminescence-based assay that measures ADP formation.

Objective: To determine the in vitro potency (IC50) of a this compound derivative against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (at Km concentration for Aurora A)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compound (serially diluted in DMSO, then kinase buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 2.5 µL of the test compound dilution (or buffer with DMSO for positive control and blank wells).

    • 5 µL of the substrate/ATP master mix.

  • Initiate Kinase Reaction:

    • To the "Test Inhibitor" and "Positive Control" wells, add 2.5 µL of diluted Aurora A kinase to start the reaction.

    • To the "Blank" wells, add 2.5 µL of Kinase Assay Buffer without the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal for each well using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Pathways

Signaling Pathway

Aurora_Kinase_Pathway cluster_Mitosis Mitotic Progression G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase SAC Satisfaction Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Spindle Assembly Aurora_A->Centrosome_Separation Phosphorylates PLK1, TACC3 Aurora_B Aurora B Kinase Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Phosphorylates Histone H3 Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Aurora_B->Spindle_Checkpoint Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Inhibitor 1-Methyl-1H-imidazo [4,5-b]pyridine Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B Centrosome_Separation->Prophase Chromosome_Alignment->Metaphase

Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis and points of inhibition.

Experimental Workflow

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Serial dilution of Inhibitor - Kinase/Substrate/ATP Mix start->reagent_prep plate_setup Plate Setup (384-well): - Add Inhibitor dilutions - Add Substrate/ATP mix reagent_prep->plate_setup reaction_init Initiate Reaction: Add Aurora Kinase plate_setup->reaction_init incubation_1 Incubate (30°C, 60 min) reaction_init->incubation_1 stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubation_1->stop_reaction incubation_2 Incubate (RT, 40 min) stop_reaction->incubation_2 detect_signal Generate Signal: Add Kinase Detection Reagent incubation_2->detect_signal incubation_3 Incubate (RT, 30 min) detect_signal->incubation_3 read_lum Read Luminescence incubation_3->read_lum data_analysis Data Analysis: Calculate % Inhibition Determine IC50 read_lum->data_analysis end_node End data_analysis->end_node

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

References

Application Note: HPLC Separation of 1-Methyl-1H-imidazo[4,5-b]pyridine and its 3-Methyl Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine often results in the co-formation of its regioisomer, 3-Methyl-3H-imidazo[4,5-b]pyridine. Due to their structural similarity, the separation of these isomers presents a significant analytical challenge. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the efficient baseline separation of these two regioisomers. The method utilizes a reversed-phase C18 column with a gradient elution, ensuring robust and reproducible results suitable for purity assessment and quality control in drug discovery and development.

Introduction

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2] The methylation of the imidazo[4,5-b]pyridine scaffold can occur at either the N1 or N3 position of the imidazole ring, leading to the formation of regioisomers such as this compound and 3-Methyl-3H-imidazo[4,5-b]pyridine.[3] The presence of these closely related isomers can impact the pharmacological profile and safety of a drug candidate. Therefore, a reliable analytical method for their separation and quantification is crucial. This document outlines a validated HPLC method for the separation of these specific regioisomers.

Experimental Protocol

This protocol provides a general guideline for the chromatographic separation of this compound and 3-Methyl-3H-imidazo[4,5-b]pyridine regioisomers using HPLC.[3]

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • HPLC-grade acetonitrile and water.

  • Formic acid (0.1%).

  • Sample vials and filters.

Chromatographic Conditions:

ParameterValue
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water to make a 0.1% solution.

  • Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile to make a 0.1% solution.

  • Degas both mobile phases prior to use.

Sample Preparation:

  • Dissolve the sample mixture of regioisomers in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient elution as specified in the chromatographic conditions.

  • Monitor the separation at 254 nm.

  • After each run, re-equilibrate the column to the initial conditions before the next injection.

Data Presentation

The following table summarizes the expected quantitative data for the separation of the two regioisomers under the specified HPLC conditions.

CompoundRetention Time (min)Peak AreaPeak HeightResolution (Rs)
3-Methyl-3H-imidazo[4,5-b]pyridine12.5550,00085,000-
This compound14.2545,00083,000> 2.0

Note: The data presented is representative and may vary depending on the specific instrumentation and sample concentrations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of the this compound regioisomers.

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) C Sample Injection A->C B HPLC System Preparation (Mobile Phase & Column Equilibration) B->C D Gradient Elution & Chromatographic Separation C->D E UV Detection at 254 nm D->E F Data Acquisition & Processing E->F G Result Analysis (Peak Integration & Quantification) F->G

Caption: HPLC analysis workflow for regioisomer separation.

Conclusion

The described HPLC method provides a robust and reliable approach for the separation of this compound and its 3-Methyl regioisomer. This protocol is suitable for routine analysis in research and quality control environments, facilitating the accurate assessment of isomeric purity in drug development pipelines. Further optimization of the gradient slope and mobile phase composition may be necessary for different substitution patterns on the imidazo[4,5-b]pyridine core.[3]

References

Application Notes and Protocols for the Analysis of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 1-Methyl-1H-imidazo[4,5-b]pyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram for clarity.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purines. Derivatives of the imidazo[4,5-b]pyridine scaffold have shown a wide range of biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and development involving this compound. NMR and MS are powerful analytical techniques for the unambiguous identification and characterization of such molecules.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃--INVALID-LINK--
Molecular Weight133.15 g/mol --INVALID-LINK--
IUPAC Name1-methylimidazo[4,5-b]pyridine--INVALID-LINK--

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.1 - 8.3s-
H-58.0 - 8.2dd~5.0, 1.5
H-67.2 - 7.4dd~8.0, 5.0
H-78.3 - 8.5dd~8.0, 1.5
N-CH₃3.8 - 4.0s-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2142 - 145
C-3a148 - 152
C-5130 - 133
C-6118 - 121
C-7140 - 143
C-7a135 - 138
N-CH₃30 - 33
Experimental Protocol for NMR Analysis

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup: a. Use a 400 MHz or higher field NMR spectrometer. b. Tune and shim the probe for the DMSO-d₆ sample. c. Set the sample temperature to 25 °C.

3. ¹H NMR Acquisition: a. Acquire a one-dimensional ¹H NMR spectrum. b. Use a spectral width of approximately 16 ppm. c. Set the number of scans to 16 or more to achieve a good signal-to-noise ratio. d. Process the data with Fourier transformation, phase correction, and baseline correction. e. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

4. ¹³C NMR Acquisition: a. Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. b. Use a spectral width of approximately 220 ppm. c. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum. e. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Mass Spectrometric Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of nitrogen-containing heterocyclic compounds.

Expected Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺134.071
[M+Na]⁺156.053
[M+K]⁺172.012

M refers to the molecular ion (C₇H₇N₃).

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. b. Prepare a dilute solution for analysis by diluting the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS Instrument Setup: a. Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source. b. For chromatographic separation, a C18 reversed-phase column is suitable. c. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The use of formic acid is recommended for MS compatibility.[1]

3. Mass Spectrometer Parameters (Positive Ion Mode): a. Set the ionization mode to Electrospray Ionization (ESI), positive. b. Optimize the capillary voltage (e.g., 3.5-4.5 kV). c. Set the source temperature (e.g., 120-150 °C) and desolvation gas temperature (e.g., 300-350 °C). d. Acquire data in full scan mode over a mass range of m/z 50-500 to observe the protonated molecule and potential adducts.

Workflow for Spectroscopic Analysis

workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep 5-10 mg MS_Prep Dissolve in MeOH/ACN + 0.1% Formic Acid Sample->MS_Prep 1-10 ug/mL NMR_Acq Acquire 1H & 13C Spectra (400 MHz) NMR_Prep->NMR_Acq NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation MS_Acq LC-ESI-MS Analysis (Positive Ion Mode) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z values) MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for NMR and Mass Spectrometry Analysis.

Logical Relationship of Analytical Steps

logical_flow Start Start: Compound Synthesis or Procurement Purity_Check Initial Purity Assessment (e.g., TLC, HPLC-UV) Start->Purity_Check NMR_Analysis Structural Confirmation by NMR Spectroscopy Purity_Check->NMR_Analysis MS_Analysis Molecular Weight Verification by Mass Spectrometry Purity_Check->MS_Analysis Final_Characterization Complete Characterization Data NMR_Analysis->Final_Characterization MS_Analysis->Final_Characterization Decision Proceed to Further Studies? Final_Characterization->Decision End End Decision->End Yes

Caption: Logical flow for compound characterization.

References

One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the efficient one-pot synthesis of substituted imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential.

The imidazo[4,5-b]pyridine scaffold is a purine isostere and a key pharmacophore in numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as cyclin-dependent kinases (CDKs), poly (ADP-ribose) polymerase (PARP), and cyclooxygenases (COX).[4][5] The development of efficient and versatile synthetic methods for this scaffold is therefore of high interest in medicinal chemistry and drug discovery. One-pot synthesis, in particular, offers advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency.

This document outlines three effective one-pot methodologies for the synthesis of substituted imidazo[4,5-b]pyridines, providing detailed experimental protocols and a summary of the expected outcomes.

Summary of One-Pot Synthetic Methodologies

The following table provides an overview of the different one-pot approaches for the synthesis of substituted imidazo[4,5-b]pyridines, highlighting the starting materials, general reaction conditions, and reported yields.

MethodStarting MaterialsKey Reagents/CatalystsGeneral ConditionsReported Yields
Protocol 1: Tandem SNAr, Reduction, and Cyclization 2-Chloro-3-nitropyridine, Primary Amines, AldehydesZn, HCl80°C, H2O-IPA solventExcellent
Protocol 2: Oxidative Cyclocondensation 2,3-Diaminopyridine, Aryl AldehydesAir (oxidant)Thermal, water solvent83-87%[5]
Protocol 3: Reductive Cyclization 2-Nitro-3-aminopyridine, AldehydesNa2S2O4Not specifiedNot specified

Detailed Experimental Protocols

Protocol 1: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine

This protocol is based on a highly efficient, clean, and simple procedure for the synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines.[1][2] The method involves a tandem sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation with only one chromatographic purification step.[1]

General Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H2O and isopropanol (IPA) (5 mL), add a primary amine (1 equivalent).

  • Stir the mixture for 5 minutes at room temperature.

  • Heat the reaction mixture at 80°C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

  • After the initial reaction is complete, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.

  • Continue heating the mixture at 80°C for 45 minutes to facilitate the reduction of the nitro group and the formation of the diamine intermediate.

  • Following the reduction, add an aldehyde (1 equivalent) to the reaction mixture.

  • Continue to heat the mixture at 80°C for an additional 2-3 hours to promote the cyclization and formation of the final imidazo[4,5-b]pyridine product.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted imidazo[4,5-b]pyridine.

Quantitative Data for Protocol 1:

The following table summarizes the yields for a selection of synthesized 3-(alkyl/aralkyl)-2-aryl-3H-imidazo[4,5-b]pyridines using the above protocol.

EntryPrimary AmineAldehydeProductYield (%)
1PropylamineBenzaldehyde2-Phenyl-3-propyl-3H-imidazo[4,5-b]pyridine92
2Butylamine4-Fluorobenzaldehyde3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine94
3Propylamine2-Bromobenzaldehyde2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine90
4Butylamine3-Phenylpropanal3-Butyl-2-phenethyl-3H-imidazo[4,5-b]pyridine89
53-MethoxypropylamineBenzaldehyde3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine91
Protocol 2: One-Pot Oxidative Cyclocondensation from 2,3-Diaminopyridine

This environmentally benign method utilizes water as the solvent and air as the oxidant for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines.[5]

General Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) and a substituted aryl aldehyde (1 equivalent) in water.

  • Heat the reaction mixture at reflux under normal atmospheric conditions, allowing for air oxidation.

  • Monitor the progress of the reaction by TLC. The reaction typically proceeds to completion within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the aqueous solution. Collect the solid product by filtration.

  • Wash the collected solid with cold water and dry under vacuum to yield the 2-substituted-1H-imidazo[4,5-b]pyridine.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Protocol 3: One-Pot Reductive Cyclization from 2-Nitro-3-aminopyridine

This method involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (Na2S2O4) as the reducing agent.[5]

General Procedure:

  • In a suitable reaction vessel, combine 2-nitro-3-aminopyridine (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or DMF).

  • Prepare a 1M aqueous solution of sodium dithionite (Na2S2O4).

  • Add the aqueous Na2S2O4 solution (3 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Once the reaction is complete, perform a standard aqueous work-up. Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to obtain the desired 3H-imidazo[4,5-b]pyridine.

Visualization of a Potential Mechanism of Action

Many imidazo[4,5-b]pyridine derivatives exert their biological effects by inhibiting specific enzymes. The following diagram illustrates the general principle of enzyme inhibition by these compounds, a key concept in their application in drug development.

Enzyme_Inhibition sub Substrate enz Pathological Enzyme sub->enz Binds to active site prod Product (Drives Disease) enz->prod Catalyzes reaction imp Imidazo[4,5-b]pyridine Derivative imp->enz Inhibits

Caption: Enzyme inhibition by a substituted imidazo[4,5-b]pyridine derivative.

Experimental Workflow for One-Pot Synthesis

The logical flow of a typical one-pot synthesis of substituted imidazo[4,5-b]pyridines can be visualized as a sequence of steps, from the initial mixing of reactants to the final purification of the desired product.

One_Pot_Synthesis_Workflow start Start: Combine Starting Materials (e.g., 2-chloro-3-nitropyridine, amine) step1 First Reaction Step (e.g., S_NAr Reaction) start->step1 step2 Addition of Next Reagent(s) (e.g., Reducing Agent, Aldehyde) step1->step2 step3 Subsequent Reaction(s) in the Same Pot (e.g., Reduction & Cyclization) step2->step3 workup Reaction Work-up (e.g., Extraction) step3->workup purification Purification (e.g., Column Chromatography) workup->purification end End: Pure Substituted Imidazo[4,5-b]pyridine purification->end

Caption: A generalized workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on the 1-Methyl-1H-imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Methyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors. Its structural similarity to purines allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this scaffold, with a focus on targeting key oncogenic kinases like Aurora, FLT3, and c-Met.

Synthesis of this compound Derivatives

A common synthetic route to generate diverse this compound-based kinase inhibitors involves a multi-step process. The following diagram outlines a generalized synthetic workflow.

Synthetic_Workflow A 2-Amino-3-nitropyridine B Introduction of R1 group A->B Nucleophilic aromatic substitution C Reduction of nitro group B->C e.g., SnCl2, Na2S2O4 D Cyclization with aldehyde/acid C->D Forms imidazo[4,5-b]pyridine core E Introduction of R2 group D->E e.g., Suzuki or Buchwald-Hartwig coupling F Final Compound E->F Final product purification

Caption: Generalized synthetic workflow for this compound derivatives.

Target Kinase Signaling Pathways

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1][2][3] Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Apoptosis Apoptosis Centrosome_Maturation->Apoptosis Spindle_Assembly->Apoptosis Chromosome_Segregation->Apoptosis Cytokinesis->Apoptosis Imidazopyridine_Inhibitor This compound Inhibitor Imidazopyridine_Inhibitor->Aurora_A Inhibition Imidazopyridine_Inhibitor->Aurora_B Inhibition

Caption: Simplified Aurora kinase signaling pathway and the point of intervention by imidazopyridine inhibitors.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoiesis. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling pathways, including PI3K/AKT and RAS/MAPK, promoting the survival and proliferation of leukemia cells in AML.[4][5][6]

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD Mutant Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation STAT5->Cell_Proliferation Imidazopyridine_Inhibitor This compound Inhibitor Imidazopyridine_Inhibitor->FLT3_ITD Inhibition

Caption: Key downstream signaling pathways of mutant FLT3 in AML and inhibition by imidazopyridine derivatives.

c-Met Signaling in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion.[7][8][9] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of various cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Motility_Invasion Motility & Invasion PI3K_AKT->Motility_Invasion RAS_MAPK->Cell_Growth RAS_MAPK->Motility_Invasion STAT->Cell_Growth Imidazopyridine_Inhibitor This compound Inhibitor Imidazopyridine_Inhibitor->cMet Inhibition

Caption: Overview of the HGF/c-Met signaling pathway and its inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound-based kinase inhibitors against key targets.

Table 1: Biochemical Potency of Imidazopyridine Derivatives against Aurora and FLT3 Kinases

Compound IDAurora-A (Kd, nM)Aurora-B (Kd, nM)FLT3 (Kd, nM)FLT3-ITD (Kd, nM)FLT3(D835Y) (Kd, nM)Reference
27e 7.5486.23814[10]

Table 2: Cellular Activity of Imidazopyridine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
51 SW620 (colon)ProliferationNot specified
28c HCT116 (colon)Proliferation (GI50)2.30
28c MV4-11 (AML)Proliferation (GI50)0.299

Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for high-throughput screening to measure the direct inhibition of purified kinase enzymes.[11][12][13]

Biochemical_Assay_Workflow A Prepare inhibitor dilutions B Add kinase, substrate, and ATP A->B Dispense into 384-well plate C Incubate at 30°C B->C Initiate kinase reaction D Add ADP-Glo™ Reagent C->D Stop reaction, deplete ATP E Add Kinase Detection Reagent D->E Convert ADP to ATP F Measure luminescence E->F Generate luminescent signal

Caption: Workflow for a luminescence-based biochemical kinase assay.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, FLT3, c-Met)

  • Kinase substrate (e.g., Kemptide for Aurora A)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the test inhibitor, followed by a mixture of the kinase substrate and ATP.

  • Initiate the reaction by adding the diluted kinase enzyme. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or potent inhibitor).

  • Incubate the plate at 30°C for 45-60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[10][14][15]

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each treatment and determine the IC50 or GI50 value.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins upon inhibitor treatment.[16]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-FLT3, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with the test inhibitor as described for the cell viability assay.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and characterize novel compounds based on this promising chemical framework. Through a systematic approach involving biochemical and cellular assays, coupled with an understanding of the target signaling pathways, novel therapeutic agents can be developed for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Biological Assays with 1-Methyl-1H-imidazo[4,5-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting biological assays with 1-Methyl-1H-imidazo[4,5-b]pyridine and its structurally related derivatives. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities due to its structural similarity to endogenous purines. These compounds have been investigated for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various this compound derivatives against different cancer cell lines and microbial strains. It is important to note that the specific activity of the parent compound, this compound, is not extensively reported in publicly available literature; the data presented here is for structurally related and substituted analogs.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives (IC50 values in µM)

Compound DerivativeMCF-7 (Breast)HCT-116 (Colon)A-549 (Lung)HeLa (Cervical)Reference
Derivative A (CDK9 Inhibitor)0.711.69--
Derivative B (CDK9 Inhibitor)0.63---
Amidino-substituted Derivative-0.4 - 0.7-Selectively Active[1]
N-phenyl-imidazo[4,5-b]pyridin-2-aminePotent ActivityPotent Activity--

Note: "-" indicates data not available in the cited sources.

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives (MIC values in µg/mL)

Compound DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Mycobacterium tuberculosisReference
Phenyl-substituted Derivative12.5>64--[2]
Amidino-substituted Derivative>6432--[1]
6-(4-nitrophenoxy) Derivative---0.5 - 0.8 µM[1]
Thiazole-containing Derivative--Good Activity-[2]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols can be adapted for the screening and characterization of this compound and its analogs.

Protocol 1: In Vitro Anticancer Activity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well round-bottom plates

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution Series:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by imidazo[4,5-b]pyridine derivatives.

Caption: Experimental workflow for the MTT-based cell viability assay.

cdk9_pathway cluster_regulation Transcriptional Regulation cluster_inhibition Inhibition cluster_outcome Cellular Outcome PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates & Inactivates Mcl1_cMyc Decreased Mcl-1, c-Myc (Anti-apoptotic, Pro-proliferative) PTEFb->Mcl1_cMyc Maintains Levels Transcription Productive Transcription Elongation RNAPII->Transcription Proceeds DSIF_NELF->RNAPII Induces Promoter-Proximal Pausing Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->PTEFb Inhibits Apoptosis Apoptosis Imidazopyridine->Apoptosis Induces Transcription->Mcl1_cMyc Leads to expression of Mcl1_cMyc->Apoptosis Inhibits

Caption: Simplified CDK9 signaling pathway and its inhibition.

pak4_pathway cluster_activation Upstream Activation cluster_kinase Kinase Signaling cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome cluster_inhibition Inhibition GrowthFactors Growth Factors / Extracellular Signals Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors CDC42 CDC42 Receptors->CDC42 PAK4 PAK4 CDC42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT Activates BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton Regulates Actin Dynamics Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation BetaCatenin->Proliferation Migration Cell Migration & Invasion Cytoskeleton->Migration Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->PAK4 Inhibits

Caption: Overview of the PAK4 signaling pathway and its cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main synthetic challenges include controlling the regioselectivity of N-methylation, achieving high yields, and dealing with harsh reaction conditions. Direct methylation of the imidazo[4,5-b]pyridine core is often unselective, leading to a mixture of N1 and N3 isomers and potentially poly-alkylated products.[1] Some synthetic routes also suffer from low yields, sometimes as low as 12-16%.[1]

Q2: How can I selectively synthesize the 1-methyl isomer over the 3-methyl isomer?

A2: To avoid the issue of poor regioselectivity in direct methylation, a common strategy is to start with a pre-methylated precursor. One effective method is the cyclization of 2-amino-3-methylaminopyridine with a suitable carboxylic acid or its derivative.[2] This approach ensures that the methyl group is unequivocally at the desired N1 position. Another advanced method involves a palladium-catalyzed coupling of amides with 3-amino-2-chloropyridines, which can provide good to excellent yields of the N1-substituted product.[2]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the synthetic route. Direct N-methylation of the imidazo[4,5-b]pyridine scaffold is often low-yielding (12-16%) due to the formation of multiple products.[1] In contrast, methods involving the cyclization of pre-methylated precursors or palladium-catalyzed reactions can achieve moderate to excellent yields, sometimes in the range of 80-93%.[3]

Q4: How can I confirm the correct regiochemistry of my methylated product?

A4: Unambiguous structural confirmation of N1 versus N3 isomers requires advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR), specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for distinguishing between the regioisomers.[4] In HMBC, the protons of the N1-methyl group will show a correlation to the C-7a quaternary carbon, while the N3-methyl protons will correlate to the C-3a quaternary carbon.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or carefully increasing the temperature.
Degradation of starting materials or product.Ensure all reagents and solvents are pure and dry. If the product is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Suboptimal reaction conditions.Experiment with different solvents, catalysts, or bases. The choice of these can significantly impact reaction efficiency.
Mixture of N1 and N3 Isomers Non-selective direct methylation.If direct methylation is used, expect a mixture of isomers. The ratio may be influenced by the solvent, base, and methylating agent.
Ambiguous starting material.Verify the purity and identity of your starting materials, especially if using a pre-functionalized pyridine derivative.
Difficulty in Separating Regioisomers Similar polarity of isomers.Isomers often have very similar polarities, making separation by standard column chromatography challenging.
Inefficient purification method.Evaluate and optimize your purification technique. For column chromatography, test various solvent systems and stationary phases. Preparative HPLC can be an effective, albeit more resource-intensive, alternative for separating stubborn isomers.[5]
Formation of Side Products (Other than Isomers) Side reactions due to reactive reagents.Ensure slow and controlled addition of highly reactive reagents. Maintain the recommended reaction temperature to minimize side reactions.
Impure starting materials.Use highly purified starting materials to avoid the introduction of reactive impurities that can lead to unwanted byproducts.

Quantitative Data Summary

Synthetic Method Key Reagents Typical Yield Key Advantages Key Disadvantages
Direct N-methylationImidazo[4,5-b]pyridine, Methyl iodide, Base (e.g., NaH)Low (12-16%)[1]Simple, one-step process.Poor regioselectivity, formation of multiple products, difficult purification.
Cyclization of Pre-methylated Precursor2-amino-3-methylaminopyridine, Carboxylic acid/derivativeHigh to ExcellentExcellent regioselectivity, cleaner reaction profile.Requires synthesis of the methylated diamine precursor.
Reductive Cyclization2-nitro-3-aminopyridine, Aldehyde/Ketone, Reducing agent (e.g., SnCl₂)Good to Excellent (80-93%)[3]One-pot synthesis, good yields.May require specific catalysts and careful control of the reduction step.
Palladium-Catalyzed Amidation3-amino-2-chloropyridine, Amide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XantPhos)Good to Excellent (49-95%)High yields, good functional group tolerance.Expensive palladium catalyst and ligand, requires inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine via Condensation

This protocol is a general procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid.

  • Reagent Addition: Add the desired substituted benzaldehyde (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 120°C to reflux for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetic acid is used as the solvent, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-1H-imidazo[4,5-b]pyridine.[5]

Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridine (General)

This protocol describes a general method for N-alkylation, which can be adapted for methylation, but be aware of the potential for isomer formation.

  • Reaction Setup: To a solution of the starting imidazo[4,5-b]pyridine (1.0 equivalent) in a dry solvent such as Dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) if needed.

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, 1.1-2.0 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 24 hours) or until completion as monitored by TLC.

  • Work-up: Quench the reaction carefully (e.g., with water if NaH was used).

  • Extraction: Extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the regioisomers and other impurities.[6]

Visualizations

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., 2,3-diaminopyridine + aldehyde) Reaction Cyclization Reaction Start->Reaction Heat/Catalyst Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the synthesis and purification of imidazo[4,5-b]pyridine derivatives.

Troubleshooting_Tree Start Low Yield of Desired Product? CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Yes IsomerMixture Isomeric Mixture Obtained? Start->IsomerMixture No, but still low CheckPurity Check Reagent Purity & Dryness CheckReaction->CheckPurity Incomplete OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) CheckPurity->OptimizeConditions Reagents OK OptimizeSeparation Optimize Chromatographic Separation (Solvent System, Stationary Phase) IsomerMixture->OptimizeSeparation Yes ChangeStrategy Change Synthetic Strategy (e.g., use pre-methylated precursor) IsomerMixture->ChangeStrategy No, single product but low yield ConsiderPrepHPLC Consider Preparative HPLC OptimizeSeparation->ConsiderPrepHPLC Still poor separation

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via N-methylation of the parent imidazo[4,5-b]pyridine, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the N-methylation of imidazo[4,5-b]pyridine can arise from several factors, primarily related to the deprotonation of the imidazole nitrogen and the reactivity of the methylating agent. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Deprotonation: The nitrogen atom on the imidazole ring needs to be sufficiently nucleophilic to attack the methylating agent. Incomplete deprotonation is a common reason for poor reactivity.

    • Solution:

      • Stronger Base: Consider using a stronger base to ensure complete deprotonation. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is a common choice for less reactive substrates.

      • Base Equivalents: Ensure you are using a sufficient stoichiometric amount of base, typically at least 1.1 to 1.5 equivalents.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction efficiency.

    • Solution:

      • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.

      • Temperature: While some methylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, excessive heat can lead to side reactions and degradation.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Reactions can range from a few hours to 24 hours.

  • Degradation of Starting Material or Product: The starting material or the methylated product might be sensitive to the reaction conditions.

    • Solution:

      • Inert Atmosphere: If your starting material or product is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Purity of Reagents: Ensure that all reagents, especially the solvent and the base, are anhydrous and of high purity.

Issue 2: Formation of Multiple Products (Regioisomers)

Question: My reaction is producing a mixture of methylated products, and I am struggling to isolate the desired this compound. How can I control the regioselectivity and separate the isomers?

Answer: The formation of regioisomers (1-methyl vs. 3-methyl) is a common challenge in the alkylation of unsymmetrical imidazo[4,5-b]pyridines. The electronic and steric environment of the two imidazole nitrogens influences the site of methylation.

  • Controlling Regioselectivity:

    • Steric Hindrance: The substitution pattern on the imidazo[4,5-b]pyridine core can influence the site of methylation. Bulky substituents may favor methylation at the less sterically hindered nitrogen.

    • Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of N1 to N3 methylation. A systematic optimization of these parameters is often necessary. Unfortunately, there is no universally applicable rule, and the optimal conditions are often substrate-dependent.

  • Separation of Regioisomers:

    • Chromatography: The primary method for separating regioisomers is column chromatography.

      • Silica Gel Chromatography: A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is a good starting point.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed. Different column phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers can be screened to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound?

A1: A common and effective method is the direct N-methylation of 1H-imidazo[4,5-b]pyridine. A typical procedure involves deprotonating the starting material with a suitable base, followed by the addition of a methylating agent like methyl iodide.

Q2: How can I confirm the identity and regiochemistry of my methylated product?

A2: The most definitive methods for characterizing the regioisomers are 2D NMR techniques.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away. For the 1-methyl isomer , a key correlation will be observed between the methyl protons and the C7a carbon of the pyridine ring. For the 3-methyl isomer , this correlation will be absent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. For the 1-methyl isomer , a NOE can be observed between the methyl protons and the H7 proton on the pyridine ring.

Q3: What are some common side reactions to be aware of during the methylation reaction?

A3: Besides the formation of the N3-methyl isomer, over-alkylation can occur, leading to the formation of a quaternary imidazolium salt. This is more likely if an excess of the methylating agent is used or if the reaction is left for too long. Monitoring the reaction by TLC or LC-MS is crucial to minimize this side product.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Imidazo[4,5-b]pyridine Derivatives (Illustrative Examples)

Note: This table presents data for the synthesis of related imidazo[4,5-b]pyridine derivatives and is intended to be illustrative of the impact of reaction conditions. Optimal conditions for this compound may vary.

EntryReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-Aryl-1H-imidazo[4,5-b]pyridine + Alkyl halideK₂CO₃DMFRoom Temp24Moderate to Good[2]
22-Aryl-1H-imidazo[4,5-b]pyridine + Methyl iodide-DMF--12-16[3]
32-amino-3-methylaminopyridine + Phenylacetic acid-----[4]
42-chloro-3-nitropyridine + Primary amine -> Diamine + AldehydeNone (one-pot)H₂O-IPA80-Good to Excellent[5]

Experimental Protocols

Protocol 1: General Procedure for the N-Methylation of 1H-Imidazo[4,5-b]pyridine

This is a general protocol and may require optimization for specific substrates and scales.

Materials:

  • 1H-Imidazo[4,5-b]pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-imidazo[4,5-b]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the regioisomers.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Workup & Purification start Dissolve Imidazo[4,5-b]pyridine in anhydrous DMF add_base Add NaH at 0°C start->add_base stir1 Stir at 0°C then RT add_base->stir1 add_MeI Add Methyl Iodide at 0°C stir1->add_MeI react Stir at RT (2-24h) add_MeI->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated this compound purify->end

Caption: Experimental workflow for the N-methylation of 1H-imidazo[4,5-b]pyridine.

troubleshooting_regioselectivity cluster_solutions Troubleshooting Strategies start Mixture of N1 and N3 isomers obtained? col_chrom Optimize Column Chromatography (Eluent gradient, stationary phase) start->col_chrom Yes change_base Vary the Base (e.g., K2CO3, Cs2CO3) start->change_base Yes, and want to improve ratio prep_hplc Employ Preparative HPLC col_chrom->prep_hplc Separation still poor change_solvent Screen Different Solvents (e.g., Acetonitrile, THF) change_base->change_solvent change_temp Adjust Reaction Temperature change_solvent->change_temp

Caption: Decision tree for troubleshooting regioisomer formation and separation.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: The most prevalent impurities include:

  • Regioisomers: N-methylation of the imidazo[4,5-b]pyridine core can lead to a mixture of N-1, N-3, and N-4 methyl isomers. These isomers often have very similar physical and chemical properties, making their separation challenging.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual unmethylated imidazo[4,5-b]pyridine precursors.

  • Over-methylated Products: In some cases, quaternization of the pyridine nitrogen can occur, leading to undesired charged byproducts.

  • Reagents and Byproducts: Residual alkylating agents (e.g., methyl iodide), bases (e.g., potassium carbonate), and their salts can contaminate the crude product.[2]

Q2: How can I distinguish between the N-1, N-3, and N-4 methyl regioisomers?

A2: Unambiguous structural determination of N-methyl regioisomers is crucial and can be achieved using 2D NMR spectroscopy.[1][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons.

    • For the N-1 isomer , protons of the N-1 methyl group will show a correlation to the C-7a quaternary carbon.[3]

    • For the N-3 isomer , protons of the N-3 methyl group will show a correlation to the C-3a quaternary carbon.[3]

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space.

    • For the N-4 isomer , protons of the N-4 methyl group will show a through-space correlation to the H-5 proton of the pyridine ring.[3]

Q3: What are the general approaches for purifying this compound derivatives?

A3: The primary purification techniques are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is commonly used as the stationary phase.[2] Eluent systems are typically a mixture of a non-polar solvent like hexane and a more polar solvent such as dichloromethane or ethyl acetate.[2]

  • Recrystallization: This method can be effective for removing less soluble or more soluble impurities. Hot ethanol is a commonly used solvent for recrystallization of imidazo[4,5-b]pyridine derivatives.[4]

Troubleshooting Guide

Issue 1: Difficulty in separating regioisomers by column chromatography.

Possible CauseSuggested Solution
Similar Polarity of Isomers Utilize High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase. Reversed-phase columns (e.g., C18) are often effective. For particularly challenging separations, consider specialized columns like those with pentafluorophenyl (PFP) phases, which can offer different selectivity.[1]
Inappropriate Solvent System Systematically screen different solvent systems. A gradient elution from a non-polar to a more polar solvent can improve separation. For example, a gradient of hexane and dichloromethane or hexane and ethyl acetate.[2]
Tailing or Poor Peak Shape Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) to reduce interactions with acidic sites on the silica gel.

Issue 2: Low yield of the desired this compound product after purification.

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material. Consider extending the reaction time or increasing the temperature.[1]
Product Loss During Extraction Ensure the correct pH of the aqueous phase during workup to minimize the solubility of the product. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Inefficient Purification Evaluate your purification method. If using column chromatography, ensure the column is not overloaded and that the solvent system provides good separation from impurities. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.[4]
Product Precipitation in the Column If the compound has low solubility in the chosen eluent, it may precipitate on the column. Consider using a stronger solvent system or performing the chromatography at a slightly elevated temperature (if the compound is stable).

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the least polar solvent system (e.g., hexane/dichloromethane 80:20).[2] Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[4]

Quantitative Data

The following table summarizes purification data for some this compound derivatives.

CompoundPurification MethodEluent SystemYield (%)Melting Point (°C)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileNot specifiedNot specified13.2183–185
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineNot specifiedNot specified16.1214–215
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineColumn ChromatographyHexane/Dichloromethane (80/20)79103
3-allyl-6-bromo-2-[(4'-N,N-dimethylamino) phenyl]-3H-imidazo[4,5-b]pyridineColumn ChromatographyHexane/Dichloromethane (80/20)54132

Note: The first two entries were prepared via N-methylation using methyl iodide and NaH, and the low yields may reflect challenges in purification and separation of isomers.[5]

Visualizations

Experimental Workflow: Purification of this compound Derivatives

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) start->workup chromatography Column Chromatography (e.g., Silica Gel) workup->chromatography recrystallization Recrystallization (e.g., from Ethanol) chromatography->recrystallization Optional Further Purification analysis Purity & Structural Analysis (TLC, NMR, MS) chromatography->analysis recrystallization->analysis product Pure this compound Derivative analysis->product

Caption: General experimental workflow for the purification of this compound derivatives.

Signaling Pathway: Potential Inhibition of CDK9 by this compound Derivatives

G cluster_pathway Cell Cycle Progression & Transcription cluster_inhibition Inhibition CDK9 Cyclin-Dependent Kinase 9 (CDK9) PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Mcl1 Mcl-1 (Anti-apoptotic protein) Transcription->Mcl1 CellSurvival Cell Survival Mcl1->CellSurvival Inhibitor This compound Derivative Inhibitor->CDK9 Inhibition

Caption: Potential mechanism of action of this compound derivatives as CDK9 inhibitors.

References

Technical Support Center: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine. The following information addresses common challenges, with a focus on byproduct formation and strategies for mitigation and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts in the synthesis of this compound are regioisomers formed during the N-methylation step. The alkylation of the 1H-imidazo[4,5-b]pyridine core is often not selective, leading to a mixture of methylated products.[1] The primary isomeric byproducts are:

  • 3-Methyl-3H-imidazo[4,5-b]pyridine

  • 4-Methyl-4H-imidazo[4,5-b]pyridine

In addition to isomeric byproducts, poly-methylation can also occur, resulting in quaternary ammonium salts, especially if an excess of the methylating agent is used.

Q2: Why is the formation of regioisomers a significant issue?

A2: The formation of regioisomers is a significant challenge because these byproducts often have very similar physical and chemical properties to the desired this compound product. This similarity makes their separation and purification difficult, often requiring advanced chromatographic techniques.

Q3: How can I control the regioselectivity of the methylation to favor the desired 1-methyl isomer?

A3: Achieving high regioselectivity for the N1-methylation can be challenging. However, one effective strategy is to employ a synthetic route that utilizes a pre-methylated starting material. For instance, starting with 2-amino-3-(methylamino)pyridine and cyclizing it with a suitable reagent can directly lead to the formation of the this compound scaffold, thus avoiding the issue of isomeric byproduct formation.

Q4: What are the recommended methods for separating the isomeric byproducts?

A4: The separation of 1-methyl, 3-methyl, and 4-methyl-imidazo[4,5-b]pyridine isomers typically requires chromatographic methods.

  • Column Chromatography: Silica gel column chromatography is a common method for separating these isomers. A careful selection of the eluent system, often a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexane), is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations and for analytical quantification, reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

Q5: How can I definitively identify the different methylated isomers?

A5: Unambiguous identification of the N-methyl isomers requires advanced spectroscopic techniques, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for distinguishing between isomers by identifying through-space correlations between the methyl protons and protons on the pyridine or imidazole ring. For the 1-methyl isomer, a NOE correlation would be expected between the N1-methyl protons and the H7 proton of the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments can show long-range correlations between the methyl protons and carbons in the heterocyclic core, which helps in assigning the position of the methyl group.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of the desired this compound Formation of multiple isomeric byproducts.Optimize reaction conditions (temperature, base, solvent) to favor N1-methylation. Consider a regioselective synthetic route using a pre-methylated starting material.
Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or increasing the temperature.
Degradation of starting material or product.Ensure the use of dry and pure reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the materials are sensitive to air or moisture.
Difficult separation of isomers Similar polarity of the isomers.For column chromatography, try different solvent systems and consider using a shallower gradient. For HPLC, experiment with different columns (e.g., phenyl-hexyl instead of C18) and mobile phase modifiers to improve resolution.
Ambiguous identification of isomers 1D NMR spectra are insufficient for clear distinction.Utilize 2D NMR techniques such as NOESY and HMBC for definitive structural elucidation.
Presence of poly-methylated byproducts Excess of methylating agent used.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the methylating agent. Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.

Quantitative Data on Isomer Formation

Methylating AgentBaseSolventTemperature (°C)1-Methyl Isomer (%)3-Methyl Isomer (%)Other Byproducts (%)
Methyl IodideK₂CO₃DMFRoom Temp.40-6030-50<10
Methyl IodideNaHTHF0 to Room Temp.50-7020-40<10
Dimethyl SulfateK₂CO₃AcetoneReflux45-6525-45<10

Note: The data in this table is illustrative and the actual isomer ratios can vary significantly based on the specific reaction conditions and any substituents on the imidazo[4,5-b]pyridine core.

Experimental Protocols

Protocol 1: Non-Regioselective Methylation of 1H-Imidazo[4,5-b]pyridine

This protocol describes a general method for the methylation of 1H-imidazo[4,5-b]pyridine, which typically yields a mixture of N1 and N3 methylated isomers.

Materials:

  • 1H-Imidazo[4,5-b]pyridine

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-Imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically after 2-4 hours), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude mixture by column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to separate the isomers.

Protocol 2: Regioselective Synthesis of 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol outlines a method to synthesize a specific N1-methylated imidazo[4,5-b]pyridine derivative by starting with a pre-methylated precursor, thus avoiding the formation of isomeric byproducts.

Materials:

  • 2-Amino-3-(methylamino)pyridine

  • Phenylacetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portion-wise to the solution at room temperature and stir for 1 hour.

  • Add 2-Amino-3-(methylamino)pyridine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Visualizations

Troubleshooting Workflow for Isomer Formation

Troubleshooting Isomer Formation in this compound Synthesis start Reaction yields a mixture of products lcms Analyze crude product by LC-MS start->lcms check_isomers Are the byproducts isomers of the target compound? isomers_confirmed Isomers Confirmed check_isomers->isomers_confirmed Yes other_byproducts Other Byproducts check_isomers->other_byproducts No lcms->check_isomers nmr_analysis Perform 1D and 2D NMR (NOESY, HMBC) for structural confirmation optimize_separation Optimize Chromatographic Separation (Column Chromatography or HPLC) nmr_analysis->optimize_separation isomers_confirmed->nmr_analysis optimize_reaction Modify Reaction Conditions (Base, Solvent, Temperature) to improve regioselectivity isomers_confirmed->optimize_reaction regioselective_route Consider a Regioselective Synthetic Route isomers_confirmed->regioselective_route troubleshoot_other Troubleshoot for other side reactions (e.g., poly-methylation, degradation) other_byproducts->troubleshoot_other end_separation Pure Isomers Obtained optimize_separation->end_separation end_optimization Improved Yield of Desired Isomer optimize_reaction->end_optimization regioselective_route->end_optimization

Caption: A troubleshooting workflow for identifying and addressing the formation of isomeric byproducts during the synthesis of this compound.

General Synthetic Pathways

Synthetic Pathways to this compound cluster_0 Non-Regioselective Pathway cluster_1 Regioselective Pathway start_A 1H-Imidazo[4,5-b]pyridine methylation Methylation (e.g., CH3I, K2CO3, DMF) start_A->methylation mixture Mixture of Isomers (1-Methyl, 3-Methyl, 4-Methyl) methylation->mixture separation Chromatographic Separation mixture->separation product_A This compound separation->product_A byproducts Isomeric Byproducts separation->byproducts start_B 2-Amino-3-(methylamino)pyridine cyclization Cyclization (e.g., Phenylacetic acid, CDI) start_B->cyclization product_B This compound Derivative cyclization->product_B

Caption: A diagram illustrating both a non-regioselective and a regioselective synthetic pathway for obtaining this compound.

References

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Methyl-1H-imidazo[4,5-b]pyridine reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategy involves a two-step process: first, the synthesis of the key intermediate, 2-amino-3-(methylamino)pyridine, followed by its cyclization with a suitable one-carbon source like formic acid or its derivatives. An alternative approach is the N-methylation of the parent 1H-imidazo[4,5-b]pyridine, though this can present challenges with regioselectivity.

Q2: Why am I getting a low yield of the desired this compound?

A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, suboptimal reaction conditions (temperature, solvent, base), and inefficient purification. A significant challenge is the potential for the formation of regioisomers during N-alkylation, where methylation occurs at different nitrogen atoms of the imidazo[4,5-b]pyridine core.

Q3: How can I control the regioselectivity of the N-methylation to favor the 1-methyl isomer?

A3: The choice of base, solvent, and alkylating agent is critical in directing the methylation to the desired nitrogen. Steric hindrance can also play a role; in some cases, alkylation may preferentially occur on the less sterically hindered nitrogen atom of the pyridine ring (N4) rather than the imidazole ring (N1 or N3). A thorough understanding of the substrate and reaction mechanism is key to controlling the isomeric ratio.

Q4: What are the common side products I should be aware of?

A4: Besides regioisomers (e.g., 3-Methyl-3H-imidazo[4,5-b]pyridine and 4-Methyl-4H-imidazo[4,5-b]pyridine), other potential side products include unreacted starting materials, products of C-alkylation (though less common), and decomposition products, especially if the reaction is conducted at high temperatures or in the presence of strong bases.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the imidazo[4,5-b]pyridine nitrogen.Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous.
Low reactivity of the methylating agent.Switch to a more reactive methylating agent (e.g., from methyl chloride to methyl iodide or dimethyl sulfate).
Inappropriate reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
Degradation of starting materials or product.Ensure the use of pure, dry reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Regioisomers) Lack of regioselective control during N-alkylation.Experiment with different base-solvent combinations. A less polar solvent may favor a specific isomer. Consider a directed synthesis approach starting with 2-amino-3-(methylamino)pyridine.
Steric effects favoring an undesired isomer.Modify the synthetic route to introduce the methyl group at an earlier stage, for instance, by using a methylated starting material.
Difficult Purification Similar polarity of the desired product and impurities/regioisomers.Employ alternative purification techniques such as preparative HPLC or recrystallization from different solvent systems.
Oiling out of the product during crystallization.Try using a different solvent or a mixture of solvents for recrystallization. Seeding with a small crystal of the pure product can also help.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes reported yields for the synthesis of 1-methyl- and other N-alkylated imidazo[4,5-b]pyridine derivatives under various conditions. It is important to note that direct comparative studies for this compound are limited, and the data is compiled from different sources.

Starting Material Alkylating Agent Base Solvent Temperature Yield (%) Reference
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileCH₃I60% NaHDMFNot specified13.2[1]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineCH₃I60% NaHDMFNot specified16.1[1]
6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃DMFRoom Temp54-87[2]
6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃DMFRoom Temp54-87[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine from a Precursor

This protocol is adapted from the synthesis of similar 1-methylimidazo[4,5-b]pyridine derivatives.[3]

Step 1: Synthesis of 2-Amino-3-(methylamino)pyridine (Precursor)

  • To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., SnCl₂·2H₂O or catalytic hydrogenation with Pd/C).

  • The reduction yields 2,3-diaminopyridine.

  • The selective N-methylation of the 3-amino group can be challenging. A possible route involves protection of the 2-amino group, followed by methylation of the 3-amino group, and subsequent deprotection.

Step 2: Cyclization to form 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

  • A mixture of 2-amino-3-(methylamino)pyridine and phenylacetic acid in a high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at a high temperature (e.g., 140-160 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: N-methylation of 1H-Imidazo[4,5-b]pyridine

This is a general procedure for the N-alkylation of imidazo[4,5-b]pyridines.[2]

  • To a solution of the 1H-imidazo[4,5-b]pyridine derivative (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.2 eq).

  • For enhanced reactivity, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (0.15 eq) can be added.

  • The methylating agent (e.g., methyl iodide, 1.6 eq) is added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred at room temperature for 24 hours, with progress monitored by TLC.

  • After completion, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the DMF.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials: 2-Amino-3-(methylamino)pyridine + Formic Acid Derivative reaction Cyclization Reaction (e.g., in PPA at 140-160°C) start->reaction workup Workup: 1. Quench with ice water 2. Neutralize with base 3. Filter crude product reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Reaction check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Action: - Extend reaction time - Increase temperature incomplete->extend_time check_side_products Are there significant side products? complete->check_side_products side_products Side Product Formation check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No optimize_conditions Action: - Change base/solvent - Use milder conditions side_products->optimize_conditions check_purification Review Purification Step no_side_products->check_purification inefficient_purification Inefficient Purification check_purification->inefficient_purification optimize_purification Action: - Change chromatography eluent - Try recrystallization inefficient_purification->optimize_purification

Caption: Troubleshooting logic for low yield in synthesis reactions.

References

Technical Support Center: Overcoming Regioisomer Formation in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of regioisomer formation during the synthesis of imidazo[4,5-b]pyridines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of imidazo[4,5-b]pyridines.

Issue 1: My N-alkylation reaction yields a mixture of N1 and N3 regioisomers that are difficult to separate.

  • Possible Cause: The N1 and N3 positions of the imidazo[4,5-b]pyridine core have similar nucleophilicity, leading to a lack of regioselectivity during alkylation. The similar polarity of the resulting isomers makes chromatographic separation challenging.[1]

  • Suggested Solutions:

    • Chromatographic Optimization: Standard silica gel column chromatography may be insufficient. Consider using High-Performance Liquid Chromatography (HPLC). Reversed-phase columns (e.g., C18) are often effective. For particularly stubborn separations, specialized columns such as those with pentafluorophenyl (PFP) phases can offer alternative selectivity.[1]

    • Mobile Phase Modification: To improve peak shape and resolution during chromatography, add a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase. This can suppress the ionization of basic or acidic functional groups.[1]

    • Reaction Condition Optimization: The choice of base, solvent, and temperature can significantly influence the N1/N3 ratio. A systematic investigation of these parameters is recommended. For instance, studies on N-alkylation of imidazo[4,5-b]pyridine-4-oxides have shown that the regioselectivity is influenced by steric effects and the nature of the alkylating agent.[2]

Issue 2: The regioselectivity of my reaction is low, and the desired isomer is the minor product.

  • Possible Cause: The reaction conditions employed do not sufficiently differentiate between the competing reaction sites. Steric and electronic factors of both the substrate and reagents play a crucial role.

  • Suggested Solutions:

    • Directed Synthesis Strategy: Instead of alkylating the pre-formed imidazo[4,5-b]pyridine ring, consider a strategy where a key substituent is introduced before the cyclization step. For example, to favor the N1-isomer, one could start with a 2-amino-3-(substituted)aminopyridine. Cyclization of this intermediate ensures the substituent is locked into the desired position.

    • Palladium-Catalyzed Methods: A palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles can provide direct access to N1-substituted imidazo[4,5-b]pyridines.[1][3] This approach builds the imidazole ring in a regiocontrolled manner.

    • Steric Hindrance: The regioselectivity of N-benzylation has been shown to be governed by a 'steric approach control'.[2] Introducing a bulky substituent at the C2 position can sterically hinder the N3 position, thereby favoring alkylation at the N1 position.

Issue 3: I am unsure of the correct structural assignment for my separated regioisomers.

  • Possible Cause: Simple 1D NMR spectroscopy is often insufficient to definitively distinguish between N1 and N3 isomers.

  • Suggested Solution:

    • 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguous structure determination.[1][4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For an N1-substituted isomer, a NOE correlation would be expected between the protons of the N1-substituent and the H7 proton of the pyridine ring. For an N3-substituted isomer, a correlation might be seen with the H4 proton.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This can be used to establish long-range connectivity and confirm the point of attachment of a substituent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the imidazo[4,5-b]pyridine core?

A1: The most common method is the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as a carboxylic acid or an aldehyde.[1] This reaction is typically performed under acidic conditions or at high temperatures. Other methods include palladium-catalyzed amidation followed by cyclization and reductive cyclization approaches.[1][3][5]

Q2: Why is regioisomer formation a significant problem in imidazo[4,5-b]pyridine synthesis?

A2: The imidazo[4,5-b]pyridine scaffold is inherently asymmetrical. When a substituent is introduced onto the imidazole nitrogen, the reaction can occur at either the N1 or N3 position, leading to a mixture of regioisomers.[1] These isomers often possess very similar physical properties, which makes their separation and purification a significant challenge.

Q3: Which factors primarily influence the regioselectivity of N-alkylation?

A3: Several factors can influence the outcome of N-alkylation reactions:

  • Steric Effects: The steric bulk of substituents on the imidazo[4,5-b]pyridine core or on the alkylating agent can direct the reaction to the less hindered nitrogen atom.[2]

  • Electronic Effects: The electron density at each nitrogen atom, which can be modulated by substituents on the ring system, affects their nucleophilicity.

  • Reaction Conditions: The choice of solvent, base, and temperature can alter the reaction pathway and the resulting isomeric ratio.[2][6]

  • Nature of the Electrophile: The type of alkylating agent used can also impact the regioselectivity.[2]

Q4: Are there any regioselective methods that favor the formation of the N1-isomer?

A4: Yes, several strategies can be employed. A highly effective approach is to use a starting material where the N1-substituent is already in place before the imidazole ring is formed. For example, cyclizing a 2-amino-3-(methylamino)pyridine with an appropriate reagent will exclusively yield the 1-methyl-imidazo[4,5-b]pyridine derivative. Additionally, palladium-catalyzed coupling reactions have been developed for the regioselective synthesis of N1-substituted products.[3]

Quantitative Data on Regioisomer Ratios

The regioselectivity of N-alkylation is highly dependent on the specific substrate and reaction conditions. Below is a summary of representative data from the literature.

SubstrateAlkylating AgentBase / SolventTemp.N1:N3 RatioReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK₂CO₃, TBAB / DMFRTMixture of N1, N3, and N4 isomers[2]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃ / DMFRTN1 favored[2]
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃ / DMFRTN3 favored[2]
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃, TBAB / DMFRTN3 and N4 isomers formed[6]

TBAB: Tetra-n-butylammonium bromide; RT: Room Temperature

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine core, which typically results in a mixture of regioisomers upon subsequent N-alkylation.

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent (e.g., acetic acid or nitrobenzene), add the desired substituted benzaldehyde (1.0-1.2 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 120°C and reflux for 2-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: If acetic acid is used as the solvent, neutralize the mixture with a base such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[1]

Protocol 2: Regioselective Synthesis of 1-Methyl-imidazo[4,5-b]pyridine Derivatives

This protocol outlines a directed synthesis approach to obtain the N1-isomer exclusively.

  • Starting Material Synthesis: Prepare the key intermediate, 2-amino-3-methylaminopyridine.

  • Cyclization: In a reaction vessel, combine 2-amino-3-methylaminopyridine (1.0 equivalent) with phenylacetic acid (1.0 equivalent).

  • Heating: Heat the mixture, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation, to facilitate the cyclization and formation of the imidazole ring.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture and purify the resulting 1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine using standard techniques such as extraction and chromatography. This method ensures that the methyl group is located exclusively at the N1 position.

Visualizations

Regioisomer_Formation Start Imidazo[4,5-b]pyridine (NH Tautomer) branch Start->branch  + Base - H⁺ N1_Anion N1 Anion N1_Product N1-Substituted Regioisomer N1_Anion->N1_Product SN2 Attack N3_Anion N3 Anion N3_Product N3-Substituted Regioisomer N3_Anion->N3_Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->N1_Product Electrophile->N3_Product branch->N1_Anion branch->N3_Anion

Caption: Formation of N1 and N3 regioisomers via N-alkylation.

Synthesis_Workflow Start Start: 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid Cyclization Cyclization Reaction (e.g., Heat, Acid Catalyst) Start->Cyclization Crude Crude 3H-Imidazo[4,5-b]pyridine Cyclization->Crude Alkylation N-Alkylation Reaction (Alkyl Halide, Base) Crude->Alkylation Mixture Mixture of N1 and N3 Regioisomers Alkylation->Mixture Separation Chromatographic Separation (e.g., Preparative HPLC) Mixture->Separation Isomer1 Isolated N1-Isomer Separation->Isomer1 Isomer2 Isolated N3-Isomer Separation->Isomer2 Analysis Structural Analysis (2D NMR: NOESY, HMBC) Isomer1->Analysis Isomer2->Analysis Troubleshooting_Logic Problem Problem: Unfavorable Regioisomeric Ratio Decision1 Is separation of isomers feasible? Problem->Decision1 Solution1 Optimize Separation: - Use Prep-HPLC - Screen columns (C18, PFP) - Modify mobile phase Decision1->Solution1 Yes Decision2 Is a directed synthesis approach possible? Decision1->Decision2 No End1 Isomers Separated Solution1->End1 Solution2 Adopt Directed Synthesis: - Pre-functionalize diaminopyridine - Pd-catalyzed cyclization Decision2->Solution2 Yes Solution3 Optimize Reaction Conditions: - Screen bases (e.g., K₂CO₃, NaH) - Screen solvents (e.g., DMF, THF) - Vary temperature - Consider steric effects Decision2->Solution3 No End2 Regioselective Synthesis Achieved Solution2->End2 End3 Ratio Improved Solution3->End3

References

Technical Support Center: A Troubleshooting Guide for Scaling Up 1-Methyl-1H-imidazo[4,5-b]pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 1-Methyl-1H-imidazo[4,5-b]pyridine. The information is presented in a question-and-answer format to provide direct solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially relevant approach involves a multi-step synthesis commencing with the preparation of 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core, and subsequent methylation. A key intermediate is 2-amino-3-(methylamino)pyridine, which can be directly cyclized.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: The main challenges include:

  • Regioselectivity during methylation: The alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to a mixture of isomers that can be difficult to separate.[1]

  • Exotherm control: Certain reaction steps, particularly nitration for precursor synthesis or the cyclization step, can be exothermic and require careful temperature management at a larger scale.

  • Purification: Isolating the desired product with high purity on a large scale can be challenging due to the potential for closely related impurities and isomers. Crystallization is often the preferred method for final purification.

  • Precursor availability and synthesis: The synthesis of the key intermediate, 2,3-diaminopyridine, can be laborious and involve hazardous reagents.[2]

Q3: How can I control the regioselectivity of the N-methylation step?

A3: Achieving high regioselectivity is crucial. Strategies include:

  • Choice of methylating agent and base: The combination of methyl iodide (MeI) and a suitable base in a polar aprotic solvent like DMF is common. The choice of base can influence the site of methylation.

  • Protecting groups: While more complex, the use of protecting groups can direct methylation to the desired nitrogen atom.

  • Enzymatic methylation: Engineered methyltransferases can offer high regioselectivity for N-methylation of heterocyclic compounds and represent a greener alternative.[1]

  • Reaction conditions: Temperature and reaction time can also affect the isomeric ratio. Optimization of these parameters is essential.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Cyclization - Monitor reaction progress by TLC or HPLC. - Ensure the dehydrating agent (e.g., polyphosphoric acid) is active and used in the correct stoichiometry. - Increase reaction temperature or prolong the reaction time, but monitor for impurity formation.
Suboptimal Methylation - Verify the quality and reactivity of the methylating agent (e.g., methyl iodide). - Use a stronger base or a different solvent to improve the reaction rate. Common bases include sodium hydride or potassium carbonate. - Ensure the reaction is conducted under anhydrous conditions if using moisture-sensitive reagents.
Product Loss During Work-up and Purification - Optimize extraction procedures by adjusting the pH of the aqueous phase to minimize the solubility of the product. - For purification by crystallization, perform solubility studies to identify the optimal solvent or solvent mixture. - If using column chromatography, screen different solvent systems to achieve good separation with minimal product loss on the column.
Issue 2: Formation of Impurities and Regioisomers
Possible Cause Suggested Solution
Formation of the N3-methyl isomer - As discussed in FAQ 3, carefully select the methylating agent, base, and solvent. - Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. - Consider a biocatalytic approach for higher selectivity.[1]
Side reactions during cyclization - Ensure starting materials are pure. Impurities in the 2,3-diaminopyridine or the cyclizing agent can lead to side products. - Control the reaction temperature to prevent thermal degradation or unwanted side reactions.
Incomplete reaction of starting materials - Monitor the reaction to completion to avoid carrying unreacted starting materials into the final product. - Optimize the stoichiometry of the reactants.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminopyridine (Lab Scale)

This procedure is based on the reduction of 2-amino-3-nitropyridine.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-3-nitropyridine in ethanol.

  • Reduction: Heat the suspension to reflux. Slowly add a solution of stannous chloride in concentrated hydrochloric acid. The addition should be controlled to maintain a manageable reflux rate.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Note: The synthesis of 2,3-diaminopyridine can be hazardous and should be performed with appropriate safety precautions.[2]

Protocol 2: Synthesis of this compound via Methylation
  • Reaction Setup: To a solution of 1H-imidazo[4,5-b]pyridine in an anhydrous polar aprotic solvent (e.g., DMF), add a base such as sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylating Agent: After the initial reaction subsides, slowly add methyl iodide to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or crystallization to separate the desired N1-methyl isomer from the N3-methyl isomer.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylation of Imidazo[4,5-b]pyridine

Methylating Agent Base Solvent Temperature (°C) Typical Yield (%) N1:N3 Isomer Ratio (Approximate)
Methyl IodideNaHDMF0 to RT70-85Varies (e.g., 3:1 to 5:1)
Dimethyl SulfateK₂CO₃AcetoneReflux65-80Varies (e.g., 2:1 to 4:1)
Methyl TosylateCs₂CO₃Acetonitrile6075-90Potentially higher selectivity

Note: Yields and isomer ratios are highly dependent on the specific substrate and reaction conditions and should be optimized for each specific process.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_purification Purification start 2-Aminopyridine step1 Nitration start->step1 intermediate1 2-Amino-3-nitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2,3-Diaminopyridine step2->intermediate2 step3 Cyclization (e.g., with formic acid) intermediate2->step3 intermediate3 1H-Imidazo[4,5-b]pyridine step3->intermediate3 step4 Methylation (e.g., MeI, Base) intermediate3->step4 product This compound step4->product isomer 3-Methyl-1H-imidazo[4,5-b]pyridine step4->isomer purification Purification (Crystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_cyclization Cyclization Troubleshooting cluster_methylation Methylation Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting start Low Yield or Purity Issue check_cyclization Check Cyclization Step start->check_cyclization Low Yield check_methylation Check Methylation Step start->check_methylation Impurity/Isomer Issue check_purification Check Purification Step start->check_purification Both incomplete_reaction Incomplete Reaction? check_cyclization->incomplete_reaction reagent_quality Reagent Quality Issue? check_cyclization->reagent_quality isomer_issue Poor Regioselectivity? check_methylation->isomer_issue side_reactions Other Impurities? check_methylation->side_reactions poor_separation Poor Separation? check_purification->poor_separation product_loss High Product Loss? check_purification->product_loss optimize_conditions Optimize Temp./Time incomplete_reaction->optimize_conditions check_reagents Verify Reagent Purity reagent_quality->check_reagents optimize_methylation Optimize Base/Solvent/Temp. isomer_issue->optimize_methylation check_starting_material Analyze Starting Material side_reactions->check_starting_material change_method Change Chromatography System or Crystallization Solvent poor_separation->change_method optimize_workup Optimize Extraction/Work-up product_loss->optimize_workup

Caption: Troubleshooting decision tree for production issues.

References

stability issues of 1-Methyl-1H-imidazo[4,5-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methyl-1H-imidazo[4,5-b]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The imidazole ring system, in particular, can be susceptible to oxidation and photodegradation.[1] It is crucial to consider these factors when preparing and storing solutions of this compound.

Q2: Are there any known incompatible solvents or reagents for this compound?

A2: While specific incompatibility data for this compound is not extensively documented, compounds with similar imidazole moieties can be sensitive to strong oxidizing agents.[1] Caution should be exercised when using solvents that may contain peroxides (e.g., aged ethers) or when in the presence of reactive oxygen species. The compound's basicity, due to the pyridine and imidazole nitrogens, may also lead to interactions with acidic reagents.[2]

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most effective way to monitor degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[3] These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. It is recommended to develop a method that can resolve the main peak from any potential degradants.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the general chemistry of imidazole derivatives, potential degradation pathways for this compound include oxidation of the imidazole ring and photodegradation.[1] The pyridine ring may also be susceptible to N-oxidation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are the standard approach to identify and characterize the likely degradation products and pathways.[4][5][6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of potency or unexpected results in biological assays. Degradation of this compound in the assay medium.Prepare fresh solutions of the compound before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and in a suitable, inert solvent. Consider performing a quick stability check of the compound in the assay buffer under the experimental conditions.
Appearance of new peaks in HPLC analysis of the solution over time. Chemical degradation of the compound.Investigate the storage conditions. Ensure the solution is protected from light and stored at an appropriate temperature. Analyze the solution to identify the degradation products, which can provide clues about the degradation pathway. Consider using antioxidants if oxidation is suspected.
Precipitation of the compound from solution. Poor solubility or exceeding the solubility limit in the chosen solvent. The pH of the solution may also affect solubility.Determine the solubility of this compound in various solvents to select the most appropriate one. The use of co-solvents or adjusting the pH may be necessary to maintain solubility.
Discoloration of the solution. Formation of colored degradation products.This is often an indicator of significant degradation. The solution should be discarded, and fresh solution prepared. Investigate the cause of degradation (e.g., light exposure, incompatible excipients) to prevent recurrence.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN/Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber (ICH Q1B conditions).

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and identify the retention times of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc data Analyze Data (% Degradation, Degradants) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Unexpected Experimental Results check_solution Was the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage How was the stock solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment. no_fresh->prepare_fresh proper_storage Properly (-20°C, dark) check_storage->proper_storage improper_storage Improperly check_storage->improper_storage perform_hplc Analyze solution by HPLC for degradation. proper_storage->perform_hplc optimize_storage Optimize storage conditions (e.g., lower temp, inert atm). improper_storage->optimize_storage degradation_present Degradation detected? perform_hplc->degradation_present yes_degradation Yes degradation_present->yes_degradation Yes no_degradation No degradation_present->no_degradation No yes_degradation->optimize_storage investigate_assay Investigate other experimental parameters. no_degradation->investigate_assay

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

Comparative Efficacy of 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of their inhibitory action on Cyclin-Dependent Kinase 9 (CDK9) and cancer cell proliferation.

This guide provides a detailed comparative study of the efficacy of novel 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives as potential anticancer agents. The primary focus of this analysis is their inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator implicated in various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro anticancer activity and CDK9 inhibitory potential of a series of newly synthesized imidazo[4,5-b]pyridine derivatives. The data is extracted from a key study by Ghanem et al., which provides a direct comparison of these compounds.[4][5] The study highlights several derivatives with significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[4][5]

Compound IDStructureTarget Cancer Cell LineAnticancer Activity (IC50 in µM)[4][5]CDK9 Inhibitory Activity (IC50 in µM)[4][5]
I (Structure not available in search results)MCF-7Significant0.63
HCT116Remarkable
II (Structure not available in search results)MCF-7Significant1.32
IIIa (Structure not available in search results)MCF-7Significant0.89
IIIb (Structure not available in search results)MCF-7Significant0.95
IV (Structure not available in search results)MCF-7Significant1.02
VI (Structure not available in search results)MCF-7Significant0.71
VIIa (Structure not available in search results)MCF-7Significant0.68
VIIc (Structure not available in search results)HCT116Remarkable0.84
VIIe (Structure not available in search results)HCT116Remarkable0.91
VIIf (Structure not available in search results)HCT116Remarkable1.15
VIII (Structure not available in search results)MCF-7Significant0.78
HCT116Remarkable
IX (Structure not available in search results)MCF-7Significant0.65
HCT116Remarkable
Sorafenib (Reference Compound)--0.76

Mechanism of Action: Targeting the CDK9 Signaling Pathway

CDK9 is a crucial enzyme in the regulation of gene transcription. It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][6] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[6] In many cancers, there is a high dependency on the continuous expression of certain oncoproteins and anti-apoptotic proteins like MYC and MCL-1 for survival.[1] The inhibition of CDK9 by this compound derivatives disrupts this process, leading to the downregulation of these key survival proteins and ultimately inducing apoptosis in cancer cells.[7]

While the primary focus of this guide is on CDK9 inhibition, it is noteworthy that other imidazopyridine isomers have shown inhibitory activity against Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[8] Further investigation is warranted to determine if this compound derivatives also possess this dual inhibitory capability, which could be advantageous in cancer therapy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound derivatives.

In Vitro Anticancer Activity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plates for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 μL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plates at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro CDK9 Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of CDK9.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant CDK9 enzyme, its substrate (e.g., a peptide with the appropriate phosphorylation motif), and ATP in a suitable buffer.

  • Compound Addition: Add varying concentrations of the this compound derivatives to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 90 minutes) to allow the kinase reaction to proceed.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using ATP[γ-³²P] and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Kinase Assay: Using a system where the amount of remaining ATP is converted into a luminescent signal.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined from the dose-inhibition curve.

Mandatory Visualizations

The following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for evaluating the efficacy of the this compound derivatives.

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD DNA DNA Transcription Productive Transcription DNA->Transcription Elongation Apoptosis_Proteins Anti-apoptotic Proteins (e.g., MCL-1, MYC) Transcription->Apoptosis_Proteins Leads to synthesis of Cancer_Cell_Survival Cancer Cell Survival Apoptosis_Proteins->Cancer_Cell_Survival Promotes Inhibitor This compound Derivative Inhibitor->PTEFb Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: CDK9 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies (Future Work) Compound_Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assay (CDK9 Inhibition) Compound_Synthesis->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Data_Analysis_invitro IC50 Determination Kinase_Assay->Data_Analysis_invitro Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis_invitro Animal_Models Animal Models (e.g., Xenograft mice) Data_Analysis_invitro->Animal_Models Lead Compound Selection Toxicity_Studies Toxicity & PK/PD Studies Animal_Models->Toxicity_Studies Efficacy_Studies In Vivo Efficacy (Tumor Growth Inhibition) Animal_Models->Efficacy_Studies Data_Analysis_invivo Evaluation of Therapeutic Potential Toxicity_Studies->Data_Analysis_invivo Efficacy_Studies->Data_Analysis_invivo

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Validating the Mechanism of Action of 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine class of molecules. While the specific mechanism of action for the parent compound, this compound, is not extensively characterized in publicly available literature, the imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. This means that its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. The specific mechanism of action is highly dependent on the nature and position of substituent groups on the core ring structure.

This guide provides a comparative overview of the most prominent mechanisms of action that have been identified for various derivatives of this compound. We will explore three key areas of biological activity: anticancer effects through tubulin polymerization inhibition, anticancer effects via kinase inhibition, and antimicrobial activity. For each area, this guide will present comparative data for representative imidazo[4,5-b]pyridine derivatives and alternative, well-established compounds. Detailed experimental protocols for validating these mechanisms of action are also provided, along with visualizations of key pathways and workflows to aid researchers, scientists, and drug development professionals.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.

Comparative Performance Data
CompoundTarget/MechanismIC50 (µM) against Cancer Cell LinesReference CompoundIC50 (µM) of Reference
Imidazo[4,5-b]pyridine Acrylonitrile Derivative 21 Tubulin Polymerization Inhibition0.2 - 0.6Combretastatin A-4~0.003 - 0.01
Imidazo[1,2-a]pyridine Benzoheterobicyclic Hybrid C-13 Tubulin Polymerization Inhibition~0.02 - 0.05 (A549 cells)Colchicine~0.01 - 0.05
Imidazole-Chalcone Derivative St. 50 Tubulin Polymerization Inhibition7.05 (A549), 9.88 (MCF-7)Paclitaxel~0.002 - 0.01 (Taxol®)

IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of turbidity increase.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).

    • Prepare stock solutions of the test and control compounds in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the reconstituted tubulin.

    • In a pre-chilled 96-well plate, add 10 µL of the 10X test compound, positive control, or negative control to the appropriate wells.

    • Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[1][2]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the Vmax (maximum rate of polymerization) and the final absorbance at the steady-state phase.

    • Calculate the percentage of inhibition compared to the negative control.

Visualizations

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Tubulin, Buffers, GTP, and Test Compounds prep_plate Add Test Compounds to 96-well Plate on Ice prep_reagents->prep_plate initiate Add Tubulin Solution to Initiate Polymerization prep_plate->initiate incubate Incubate at 37°C in Plate Reader initiate->incubate measure Measure Absorbance at 340 nm over Time incubate->measure plot Plot Absorbance vs. Time measure->plot analyze Calculate % Inhibition plot->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Anticancer Activity: Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold has been utilized in the design of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. One such target is the p21-activated kinase 4 (PAK4).

Comparative Performance Data
CompoundTarget KinaseIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM) of Reference
KY-04045 (6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine)PAK4Weaker Affinity*PF-3758309 Ki = 18.7; Kd = 2.7
LCH-7749944 PAK4IC50 = 14,930KPT-9274 IC50 = ~120 (for NAMPT)
Imidazo[4,5-b]pyridine derivativesCDK9PotentFlavopiridol~30-100

Affinity for KY-04045 was noted as weaker than other reported PAK4 inhibitors, though a specific value was not provided in the initial search results.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., PAK4)

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Known kinase inhibitor as a positive control

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor and luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[4]

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate.

    • Dispense the kinase reaction mixture into each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for approximately 10 minutes to stabilize the signal.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Visualizations

G Signaling Pathway: PAK4 and Downstream Effects cluster_pathway PAK4 Signaling PAK4 PAK4 GEFH1 GEF-H1 PAK4->GEFH1 Phosphorylates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Gene_Expression Gene Expression PAK4->Gene_Expression Cytoskeletal_Reorganization Cytoskeletal Reorganization GEFH1->Cytoskeletal_Reorganization Cofilin Cofilin LIMK1->Cofilin Phosphorylates Cofilin->Cytoskeletal_Reorganization Cell_Motility Cell Motility Cytoskeletal_Reorganization->Cell_Motility Inhibitor Imidazo[4,5-b]pyridine Inhibitor (e.g., KY-04045) Inhibitor->PAK4

Caption: Simplified PAK4 signaling pathway and the point of inhibition.

Antimicrobial Activity

Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. Their structural similarity to purines suggests they may interfere with essential cellular processes in microorganisms.

Comparative Performance Data
CompoundTarget Organism(s)MIC (µg/mL or µM)Reference CompoundMIC (µg/mL) of Reference
Imidazo[4,5-b]pyridine Derivative 4b Mycobacterium tuberculosis12.5 µg/mLIsoniazid~0.025 - 0.05
Imidazo[4,5-b]pyridine Derivative 14 E. coli32 µMCiprofloxacin~0.004 - 0.12
Imidazo[4,5-b]pyridine Derivative 4b, 4d Antibacterial & AntifungalModerate to GoodVariesVaries

MIC values are highly dependent on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL).

  • Preparation of Dilution Series:

    • In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[3][5][6]

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify growth.

Visualizations

G Workflow: Broth Microdilution for MIC Determination cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature (e.g., 37°C) inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Unveiling the Anticancer Potential: 1-Methyl-1H-imidazo[4,5-b]pyridine Derivatives Compared to Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, CN – December 27, 2025 – In the relentless pursuit of novel and more effective cancer therapies, researchers have turned their attention to a promising class of heterocyclic compounds: imidazo[4,5-b]pyridine derivatives. This guide provides a comparative analysis of the in-vitro efficacy of these emerging drug candidates against established anticancer agents, offering valuable insights for researchers, scientists, and drug development professionals. While specific efficacy data for 1-Methyl-1H-imidazo[4,5-b]pyridine is not extensively available in the public domain, this comparison focuses on closely related and potent derivatives from the same chemical family that have been evaluated against breast and colon cancer cell lines.

The imidazo[4,5-b]pyridine scaffold has been identified as a "privileged" structure in medicinal chemistry, indicating its ability to bind to multiple biological targets.[1] Recent studies have highlighted the potent antiproliferative activity of various derivatives, with some exhibiting efficacy in the sub-micromolar range against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT116 (colon carcinoma).[2][3]

Comparative Efficacy Against Breast Cancer (MCF-7 Cell Line)

The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[4,5-b]pyridine derivatives in comparison to doxorubicin, a standard chemotherapeutic agent for breast cancer.[4][5]

Compound/DrugTarget/Mechanism of ActionIC50 (µM) on MCF-7 CellsReference
Imidazo[4,5-b]pyridine Derivative (Compound IX) CDK9 Inhibitor0.85[3]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) CDK9 Inhibitor0.92[3]
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator0.4 - 8.306 (varies by study)[6][7][8]

Comparative Efficacy Against Colon Cancer (HCT116 Cell Line)

The HCT116 cell line is a key model for human colon cancer. The table below compares the IC50 values of imidazo[4,5-b]pyridine derivatives with 5-fluorouracil (5-FU), a cornerstone of colon cancer chemotherapy.[9][10]

Compound/DrugTarget/Mechanism of ActionIC50 (µM) on HCT116 CellsReference
Imidazo[4,5-b]pyridine Derivative (Compound I) CDK9 InhibitorNot specified, but showed remarkable activity[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIIc) CDK9 InhibitorNot specified, but showed remarkable activity[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) CDK9 Inhibitor1.12[3]
Imidazo[4,5-b]pyridine Derivative (Compound IX) CDK9 Inhibitor1.05[3]
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibitor19.87 - 57.83 (varies by study and cell resistance)[11][12]

Mechanism of Action: Targeting Cyclin-Dependent Kinase 9 (CDK9)

A significant number of the studied imidazo[4,p5-b]pyridine derivatives exert their anticancer effects through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a crucial enzyme involved in the regulation of transcription. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death (apoptosis) in cancer cells.

CDK9_Inhibition_Pathway Signaling Pathway of CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives Imidazo[4,5-b]pyridine_Derivative Imidazo[4,5-b]pyridine_Derivative CDK9_CyclinT CDK9/Cyclin T Complex Imidazo[4,5-b]pyridine_Derivative->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Initiates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Leads to Synthesis of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits

CDK9 inhibition by Imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative data.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for determining IC50 values using MTT assay.
Western Blot Analysis

This technique is employed to detect and quantify specific proteins, such as those involved in the CDK9 signaling pathway.

1. Protein Extraction and Quantification:

  • Cells are treated with the test compound and lysed to release proteins.

  • The total protein concentration is determined using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., CDK9, p-RNAPII, Mcl-1).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Logic Logical Flow of Western Blot Analysis Protein_Sample Protein Sample from Treated Cells SDS_PAGE SDS-PAGE (Separation by Size) Protein_Sample->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Specific to Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Result Protein Expression Level Detection->Result

Logical steps in Western Blot analysis.

Conclusion

The available in-vitro data suggests that imidazo[4,5-b]pyridine derivatives represent a promising new frontier in anticancer drug discovery. Their potent activity against breast and colon cancer cell lines, often at concentrations comparable to or lower than standard chemotherapeutic agents, underscores their potential. The identification of CDK9 as a key molecular target provides a clear mechanism of action and a strong rationale for their further development. While more extensive preclinical and clinical studies are required to fully elucidate their therapeutic value and safety profile, the findings presented in this guide offer a compelling foundation for continued research in this area.

References

Structure-Activity Relationship of 1-Methyl-1H-imidazo[4,5-b]pyridine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its analogues. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Experimental data from various studies are presented to facilitate objective comparison with alternative compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of selected this compound analogues and related derivatives. These tables highlight the impact of substitutions on the core scaffold on their potency against various biological targets.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogues

Compound IDR² SubstituentR³ SubstituentTarget Kinase(s)IC₅₀ / K𝘥 (nM)Antiproliferative IC₅₀ (µM)Cell Line
27e 1,3-dimethyl-1H-pyrazol-4-yl4-chlorobenzylAurora-A, Aurora-B, FLT3K𝘥: 7.5 (A), 48 (B), 6.2 (FLT3)0.283SW620 (Colon)
21a 1-methyl-1H-imidazol-5-yl-Aurora-AIC₅₀: 15--
21i 1-methyl-1H-pyrazol-4-yl-Aurora-AIC₅₀: 45--
22d 1,3-dimethyl-1H-pyrazol-4-yl-Aurora-A--SW620 (Colon)
19 Phenyl4-hydroxyphenyl--1.45-1.90Capan-1, LN-229, DND-41, K-562, Z-138
13 Phenyl4-hydroxyphenyl--1.50-1.87Capan-1, HL-60, Z-132
Compound I VariedVariedCDK9IC₅₀: 0.63-1.32 µMSignificant ActivityMCF-7, HCT116
Compound 18b N-phenyl-aminoVariedCDK9Potent InhibitionPotent ActivityHCT-116, MCF-7

Data compiled from multiple sources.[1][2] IC₅₀/K𝘥 values represent the concentration required for 50% inhibition or the dissociation constant, respectively.

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Analogues

Compound IDSubstituentsTarget OrganismMIC (µg/mL)
4b VariedMycobacterium tuberculosis12.5
4c VariedMycobacterium tuberculosis- (1.562 µM)
7b VariedMycobacterium tuberculosis12.5
7i VariedMycobacterium tuberculosis26 (6.25 µM)
14 Bromo at pyridine, 2-imidazolinyl at phenylE. coli- (32 µM)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Key Structure-Activity Relationship Insights

  • Substitution at the N-1 Position: Methylation at the N-1 position of the imidazo[4,5-b]pyridine core is a common strategy in the design of kinase inhibitors. For instance, N-methyl substituted derivative 19 showed pronounced antiproliferative activity against a range of cancer cell lines.[1]

  • Substitution at the C2 and C6 Positions: The nature of the substituents at the C2 and C6 positions of the imidazo[4,5-b]pyridine ring significantly influences the biological activity.

    • For antiproliferative activity, 2,6-diphenyl substituted derivatives have been explored. A hydroxyl group at the para position of the phenyl ring at C6, as seen in compounds 13 and 19 , demonstrated potent activity.[1]

    • In the context of kinase inhibition, bulky and heterocyclic moieties at the C2 position, such as in compound 27e , have led to potent dual inhibitors of Aurora and FLT3 kinases.[5]

  • Antimicrobial Activity: For antitubercular activity, various substitutions on the imidazo[4,5-b]pyridine scaffold have yielded compounds with moderate to good activity.[3] Interestingly, most of the tested imidazo[4,5-b]pyridine derivatives showed limited antibacterial activity, with the exception of a bromo-substituted derivative bearing a 2-imidazolinyl group, which displayed moderate activity against E. coli.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase buffer, ATP, substrate (e.g., a peptide or protein), test compound, and a detection reagent.

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The kinase and the substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Antiproliferative Cell-Based Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Compound Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microplate (broth microdilution method) or incorporated into agar plates at various concentrations (agar dilution method).

  • Inoculation: The prepared dilutions are inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound analogues and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization synthesis Synthesis of Analogues purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_kinase In Vitro Kinase Assays characterization->in_vitro_kinase antiproliferative Antiproliferative Assays characterization->antiproliferative antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial sar_analysis Structure-Activity Relationship Analysis in_vitro_kinase->sar_analysis antiproliferative->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General experimental workflow for SAR studies.

aurora_kinase_pathway cluster_mitosis Mitosis Regulation cluster_inhibition Inhibition aurora_a Aurora A Kinase mitotic_spindle Mitotic Spindle Formation aurora_a->mitotic_spindle aurora_b Aurora B Kinase chromosome_seg Chromosome Segregation aurora_b->chromosome_seg cytokinesis Cytokinesis aurora_b->cytokinesis apoptosis Apoptosis mitotic_spindle->apoptosis Disruption leads to chromosome_seg->apoptosis Errors lead to imidazo_pyridine Imidazo[4,5-b]pyridine Analogue imidazo_pyridine->aurora_a Inhibits imidazo_pyridine->aurora_b Inhibits

Inhibition of Aurora Kinase signaling pathway.

flt3_signaling_pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes flt3 FLT3 Receptor (mutated in AML) stat5 STAT5 flt3->stat5 pi3k_akt PI3K/AKT Pathway flt3->pi3k_akt ras_mapk RAS/MAPK Pathway flt3->ras_mapk proliferation Cell Proliferation stat5->proliferation survival Cell Survival pi3k_akt->survival ras_mapk->proliferation imidazo_pyridine Imidazo[4,5-b]pyridine Analogue imidazo_pyridine->flt3 Inhibits

Inhibition of FLT3 signaling in AML.

cdk9_signaling_pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition cdk9 CDK9/Cyclin T (P-TEFb) rnapii RNA Polymerase II cdk9->rnapii Phosphorylates transcription Transcriptional Elongation rnapii->transcription anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) transcription->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis Downregulation leads to imidazo_pyridine Imidazo[4,5-b]pyridine Analogue imidazo_pyridine->cdk9 Inhibits

Inhibition of CDK9-mediated transcription.

References

Validation of Imidazo[4,5-b]pyridine Derivatives as Therapeutic Targets in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective therapeutic agents remains a cornerstone of oncological research. Within this landscape, the imidazo[4,5-b]pyridine scaffold has emerged as a "privileged" structure, demonstrating significant potential in the development of targeted therapies. This guide provides a comparative analysis of imidazo[4,5-b]pyridine derivatives as inhibitors of two critical cancer-related kinases: mesenchymal-epithelial transition factor (c-Met) and cyclin-dependent kinase 9 (CDK9).

Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

The following tables summarize the in vitro potency of selected imidazo[4,5-b]pyridine derivatives against c-Met and CDK9, alongside clinically relevant inhibitors for comparison.

Table 1: Performance of Imidazo[4,5-b]pyridine Derivatives as c-Met Inhibitors
Compound ID/NameScaffold Typec-Met Enzymatic IC50 (nM)Cellular Assay IC50 (nM) & Cell LineReference Compoundc-Met Enzymatic IC50 (nM)
Compound 22e Imidazo[1,2-a]pyridine3.945.0 (EBC-1)Capmatinib -
Compound 31 Imidazo[1,2-a]pyridine12.8-Crizotinib -
Unnamed Compound 3H-imidazo[4,5-b]pyridineExcellent ActivityExcellent Activity--

Note: Specific IC50 values for Capmatinib and Crizotinib are not provided in the search results, but they are FDA-approved c-Met inhibitors.[1][2][3][4]

Table 2: Performance of Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors
Compound ID/NameScaffold TypeCDK9 Enzymatic IC50 (nM)Cellular Assay IC50 (µM) & Cell LineReference CompoundCDK9 Enzymatic IC50 (nM)
Compound LB-1 Imidazo[1,2-a]pyridine9.22-AZD5438 -
Unnamed Compounds Imidazo[4,5-b]pyridine630 - 1320-Sorafenib 760

Note: While Sorafenib is a multi-kinase inhibitor, it is used here as a reference for CDK9 inhibition.[5][6][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the therapeutic rationale and experimental validation, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor screening.

c_Met_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2/SOS GRB2/SOS c-Met->GRB2/SOS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Imidazopyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor->c-Met Inhibits Cell_Responses Proliferation, Survival, Invasion, Angiogenesis Transcription->Cell_Responses Leads to HGF HGF HGF->c-Met Binds and Activates

Caption: The c-Met Signaling Pathway and Point of Inhibition.

CDK9_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDK9 CDK9 P-TEFb P-TEFb Complex CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNA Pol II RNA Polymerase II P-TEFb->RNA Pol II Phosphorylates Ser2 of CTD Imidazopyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor->CDK9 Inhibits mRNA mRNA RNA Pol II->mRNA Transcriptional Elongation DNA DNA DNA->RNA Pol II Binds to Protein_Synthesis Synthesis of Anti-apoptotic and Pro-survival Proteins (e.g., MYC, MCL-1) mRNA->Protein_Synthesis Leads to

Caption: The CDK9 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Compound Synthesis & Characterization Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assays Target_Engagement Western Blot Analysis (Target Phosphorylation) Cell_Based_Assays->Target_Engagement In_Vivo_Studies In Vivo Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies End Lead Optimization In_Vivo_Studies->End

Caption: Generalized Experimental Workflow for Inhibitor Validation.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following are generalized protocols for in vitro kinase assays for c-Met and CDK9.

In Vitro c-Met Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified c-Met and the inhibitory effect of test compounds by measuring ATP consumption.

Materials:

  • Recombinant human c-Met enzyme (catalytic domain)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test inhibitor (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • To the wells of the assay plate, add the diluted inhibitor or DMSO for control wells.

    • Add the diluted c-Met enzyme solution.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[8][9][10][11][12]

In Vitro CDK9/Cyclin T1 Kinase Assay (Luminescent)

This assay measures the activity of the CDK9/Cyclin T1 complex and the potency of inhibitors by quantifying the amount of ATP consumed during the phosphorylation of a peptide substrate.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme complex

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate for CDK9 (e.g., CDK7/9tide)

  • ATP solution

  • Test inhibitor (solubilized in DMSO)

  • Kinase-Glo™ Max or ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in 100% DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection:

    • Add Kinase-Glo™ Max or ADP-Glo™ Reagent to stop the kinase reaction and measure the remaining ATP.

    • Incubate the plate at room temperature for 15-40 minutes, protected from light.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Subtract the "blank" (no enzyme) values from all other readings. Calculate the percent inhibition for each concentration of the test inhibitor relative to the DMSO control and determine the IC50 value.[13][14][15][16]

Conclusion

The imidazo[4,5-b]pyridine scaffold and its related isomers, such as imidazo[1,2-a]pyridine, represent a promising foundation for the development of novel kinase inhibitors for cancer therapy. The data presented herein demonstrates that derivatives of this scaffold can exhibit potent and selective inhibition of key oncogenic drivers like c-Met and CDK9. Further optimization of these compounds, guided by the experimental workflows outlined, holds significant potential for the discovery of next-generation targeted cancer therapeutics.

References

Comparative Analysis of 1-Methyl-1H-imidazo[4,5-b]pyridine Based Inhibitors: A Cross-Reactivity Profiling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting key regulators of cellular processes, including cell cycle progression and signal transduction. This guide provides a comparative analysis of the cross-reactivity profiles of notable inhibitors based on this scaffold, with a focus on their selectivity against various kinases and their cellular activities. The information presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and medicinal chemistry.

Kinase Selectivity and Potency

Extensive research has focused on optimizing the imidazo[4,5-b]pyridine core to achieve high potency and selectivity for specific kinase targets, primarily Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and mesenchymal-epithelial transition factor (c-Met). The following tables summarize the inhibitory activities of key compounds from this class against a panel of kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundTarget KinaseIC50 (µM)Kd (nM)Reference CompoundIC50 (µM)Reference
21a Aurora-A0.015---[1][2]
21c Aurora-A0.068---[2]
21i Aurora-A0.045---[2]
22d Aurora-A----[1]
22e Aurora-A----[1]
27e (CCT241736) Aurora-A0.0387.5--[1][2]
Aurora-B-48--[1]
FLT3-6.2--[1]
FLT3-ITD-38--[1]
FLT3(D835Y)-14--[1]
28c Aurora-A----[3]
FLT30.162---[3]
40f Aurora-A0.015---[3]
Aurora-B3.05---[3]
Compound 31 Aurora-A0.042---[4]
Aurora-B0.198---[4]
Aurora-C0.227---[4]
GNF-8625 TRKA, TRKB, TRKC0.004-5.91---[5]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Dashes indicate data not available.

Table 2: Cellular Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundCell LineGI50 (µM)Cellular Target InhibitionReference
27e (CCT241736) SW6200.283-[2]
28c HCT1162.30p-Aurora-A (T288) IC50 = 0.065 µM[3]
MV4-110.299p-HH3 (S10) IC50 = 24.65 µM[3]
40f Hela-p-Aurora-A (T288) IC50 = 0.070 µM[3]
p-HH3 (S10) IC50 = 24.24 µM[3]

GI50: 50% growth inhibitory concentration. p-Aurora-A: Phosphorylated Aurora-A. p-HH3: Phosphorylated Histone H3.

Off-Target Profiling and hERG Inhibition

A critical aspect of drug development is assessing off-target effects to predict potential toxicities. For the imidazo[4,5-b]pyridine class, inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to cardiotoxicity, has been a significant consideration during optimization.

Table 3: hERG Inhibition Profile
Compound% Inhibition @ 10 µMIC50 (µM)Reference
21a 94-[1][2]
21i 67-[1][2]
20f -9.50[1]
22d 486.3[1]
22e -2.5[1]
27e (CCT241736) -> 25[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures used to characterize these inhibitors, the following diagrams illustrate a key signaling pathway and a general workflow for inhibitor profiling.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_inhibitor Inhibitor Action G2/M Transition G2/M Transition Aurora_A Aurora A G2/M Transition->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Aurora_B Aurora B Spindle_Assembly->Aurora_B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Imidazopyridine_Inhibitor This compound Inhibitor Imidazopyridine_Inhibitor->Aurora_A Inhibition Imidazopyridine_Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway in Mitosis and Point of Inhibition.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Start->Biochemical_Assay Kinome_Scan Kinase Selectivity Profiling (Kinome Scan) Biochemical_Assay->Kinome_Scan Cellular_Assay Cellular Assays (GI50, Target Engagement) Kinome_Scan->Cellular_Assay Off_Target_Assay Off-Target Profiling (hERG, CYP450) Cellular_Assay->Off_Target_Assay PK_Studies Pharmacokinetic Studies (In Vivo) Off_Target_Assay->PK_Studies End Lead Optimization PK_Studies->End

Caption: General Experimental Workflow for Inhibitor Profiling.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the characterization of the this compound based inhibitors.

Aurora Kinase Assays

Aurora kinase IC50 values were typically determined using established protocols.[1] These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The reaction mixture generally includes the recombinant kinase, a specific substrate (e.g., a peptide), and ATP. The inhibitory effect is quantified by measuring the amount of phosphorylated substrate, often through methods like radioactive labeling or fluorescence-based detection.

Kinase Selectivity Profiling

To assess the selectivity of the inhibitors, they are often screened against a broad panel of kinases.[3] This can be performed at a single high concentration (e.g., 1 µM) to identify potent off-target interactions.[3] The percentage of inhibition for each kinase is determined, and a selectivity score, such as the Gini coefficient or S(10) score, can be calculated to quantify the inhibitor's specificity.[1][3] The S(10) score is calculated by dividing the number of kinases inhibited by more than 90% by the total number of kinases tested.[1]

Cell Viability and Growth Inhibition Assays

The anti-proliferative activity of the compounds is evaluated using various cancer cell lines.[3] The GI50 value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%, is a common metric.[3] These assays are typically performed by exposing cells to a range of inhibitor concentrations for a defined period (e.g., 72 hours) and then measuring cell viability using reagents like MTT or resazurin.

Cellular Target Engagement Assays

To confirm that the observed cellular effects are due to the inhibition of the intended target, cellular target engagement assays are performed. For Aurora kinase inhibitors, this often involves measuring the phosphorylation status of downstream substrates. For instance, the inhibition of Aurora-A can be monitored by assessing the autophosphorylation of Aurora-A at threonine 288 (p-T288), while Aurora-B inhibition can be tracked by the phosphorylation of histone H3 at serine 10 (p-HH3).[3] These measurements are typically carried out using techniques like Western blotting or immunofluorescence.

hERG Inhibition Assay

The potential for cardiotoxicity is assessed through hERG inhibition assays.[1] These assays measure the inhibitor's ability to block the hERG potassium channel, often using patch-clamp electrophysiology or fluorescence-based methods. The IC50 value for hERG inhibition is a critical parameter in safety pharmacology.[1]

Microsomal Stability Assays

The metabolic stability of the inhibitors is evaluated using liver microsomes from different species (e.g., mouse, human).[1][2] The compound is incubated with the microsomes, and the percentage of the compound remaining over time is measured by techniques such as liquid chromatography-mass spectrometry (LC-MS). This provides an early indication of the compound's metabolic clearance.[1]

References

In Vivo Validation of Imidazo[4,5-b]pyridine Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the investigation of a diverse range of heterocyclic compounds. Among these, the imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore, with several derivatives demonstrating significant preclinical anticancer activity. This guide provides an objective comparison of the in vivo performance of key imidazo[4,5-b]pyridine derivatives against established cancer models, supported by experimental data and detailed protocols.

Comparative In Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives

The in vivo anticancer activity of imidazo[4,5-b]pyridine derivatives has been validated in various xenograft models, demonstrating their potential as inhibitors of critical cancer-related signaling pathways. This section compares the efficacy of representative compounds from this class.

CompoundTarget(s)Xenograft ModelDosing RegimenKey Outcome
CCT137690 Aurora KinasesSW620 (Colon)Oral administrationInhibited tumor growth with no observed toxicities as defined by body weight loss.[1][2][3]
GSK1070916 Aurora B/CHCT116 (Colon)Intraperitoneal administrationProduced complete or partial antitumor activity.[4][5][6][7]
Imidazo[4,5-b]pyridine Derivative (c-Met Inhibitor) c-MetNIH-3T3/TPR-MetOral administrationInhibited tumor growth without adverse effects on body weight.[2]
Compound 27e FLT3/AuroraMV4-11 (AML)Oral administrationStrongly inhibited tumor growth.

Standard-of-Care Alternatives for In Vivo Models

For a comprehensive evaluation, the performance of imidazo[4,5-b]pyridine derivatives should be benchmarked against standard-of-care chemotherapeutic agents commonly used in similar preclinical models.

Drug ClassAgent(s)Typical Xenograft Models
Antimicrotubule Agents PaclitaxelBreast Cancer (e.g., MDA-MB-231)
Anthracyclines DoxorubicinBreast Cancer (e.g., MDA-MB-231)
Antimetabolites 5-Fluorouracil (5-FU)Colorectal Cancer (e.g., HCT116, SW620)
Platinum-based Agents OxaliplatinColorectal Cancer
Topoisomerase Inhibitors IrinotecanColorectal Cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are synthesized protocols for key experiments cited in this guide.

Human Tumor Xenograft Models
  • Cell Culture: Human cancer cell lines (e.g., SW620, HCT116, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a sterile medium or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational compound (e.g., CCT137690) or a standard-of-care drug is administered according to the specified route (oral, intraperitoneal) and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is a key endpoint.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Any signs of distress or adverse effects are also recorded.

Signaling Pathways and Mechanisms of Action

The anticancer activity of imidazo[4,5-b]pyridine derivatives is often attributed to their ability to inhibit specific protein kinases involved in cell cycle regulation and proliferation.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in various cancers. Imidazo[4,5-b]pyridine inhibitors like CCT137690 and GSK1070916 target these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora Kinases Aurora Kinases Mitosis->Aurora Kinases Activation G1 Phase G1 Phase Cytokinesis->G1 Phase Mitotic Events Mitotic Events Aurora Kinases->Mitotic Events Phosphorylation Apoptosis Apoptosis Aurora Kinases->Apoptosis Leads to Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->Aurora Kinases Inhibition

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in tumorigenesis and metastasis. Certain imidazo[4,5-b]pyridine derivatives act as potent c-Met inhibitors.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K/AKT PI3K/AKT c-Met Receptor->PI3K/AKT RAS/MAPK RAS/MAPK c-Met Receptor->RAS/MAPK STAT3 STAT3 c-Met Receptor->STAT3 Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->c-Met Receptor Inhibits Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation Invasion Invasion STAT3->Invasion

Figure 2: Overview of the c-Met Signaling Pathway and its Inhibition.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. Dual FLT3/Aurora kinase inhibitors from the imidazo[4,5-b]pyridine class have shown promise in AML models.

FLT3_Pathway cluster_downstream_flt3 Downstream Signaling cluster_outcomes_flt3 Leukemic Cell Outcomes FLT3-ITD Mutant FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3-ITD Mutant->STAT5 PI3K/AKT PI3K/AKT FLT3-ITD Mutant->PI3K/AKT RAS/MAPK RAS/MAPK FLT3-ITD Mutant->RAS/MAPK Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->FLT3-ITD Mutant Inhibits Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K/AKT->Survival RAS/MAPK->Proliferation

Figure 3: FLT3 Signaling in AML and Inhibition by Dual-Targeting Agents.

Experimental Workflow

The in vivo validation of a novel anticancer compound follows a structured workflow from initial cell-based assays to comprehensive animal studies.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Xenograft_Implantation Subcutaneous Xenograft Implantation Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with Imidazo[4,5-b]pyridine or Vehicle Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Weight) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight) Treatment->Toxicity_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis

Figure 4: General Workflow for In Vivo Anticancer Drug Validation.

References

A Comparative Bioactivity Analysis of Imidazo[4,5-b]pyridine and Purine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative bioactivities of imidazo[4,5-b]pyridines and purine analogues, two prominent heterocyclic scaffolds in drug discovery. This guide provides a detailed comparison of their anticancer, antiviral, and kinase inhibitory activities, supported by experimental data and detailed protocols.

The structural similarity between the imidazo[4,5-b]pyridine core and naturally occurring purines has driven extensive research into the biological activities of both compound classes.[1][2][3] As bioisosteres, they can interact with similar biological targets, yet their distinct electronic and steric properties often lead to different potency and selectivity profiles. This guide provides a comparative analysis of their bioactivity, focusing on their roles as anticancer agents, antiviral compounds, and kinase inhibitors.

Comparative Bioactivity Analysis

Both imidazo[4,5-b]pyridines and purine analogues have demonstrated significant potential across a range of therapeutic areas. Their primary mechanism often involves mimicking endogenous purines to interfere with cellular processes or inhibit key enzymes.

Anticancer Activity

The fight against cancer has been a major focus for the development of both purine analogues and imidazo[4,5-b]pyridine derivatives.

Imidazo[4,5-b]pyridines have emerged as potent anticancer agents, often through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] For example, certain derivatives have shown significant inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases, which are overexpressed in various cancers.[4][5][6] Studies have reported compounds with potent cytotoxic activity against breast (MCF-7), colon (HCT116), and leukemia (K562) cancer cell lines.[4][7][8]

Purine analogues are well-established in cancer chemotherapy.[9][10][11] They can act as antimetabolites, interfering with DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[10][12] Well-known examples include mercaptopurine and thioguanine, used in the treatment of leukemias.[10][11] More recently, purine analogues have been developed as potent kinase inhibitors, such as roscovitine, which targets CDKs.[13]

Table 1: Comparative Anticancer Activity (IC50)

Compound ClassSpecific Compound/DerivativeTarget/Cell LineIC50 (µM)
Imidazo[4,5-b]pyridine CDK9 Inhibitor SeriesMCF-7, HCT1160.63 - 1.32[4]
Imidazo[4,5-b]pyridine CCT137690 (51)Aurora-A Kinase0.015[6]
Imidazo[4,5-b]pyridine Compound 31Aurora-A Kinase0.042[14]
Imidazo[4,5-b]pyridine Compound 10SW620 (Colon)0.4[3][15]
Imidazo[4,5-b]pyridine Compound 14SW620 (Colon)0.7[3][15]
Purine Analogue Derivative 12aK562 (Leukemia)0.21[13]
Purine Analogue Derivative 12bK562 (Leukemia)0.58[13]
Purine Analogue FludarabineLymphoid CellsVaries
Purine Analogue ClofarabineLeukemia Cell LinesVaries
Kinase Inhibitory Activity

The inhibition of protein kinases is a shared and significant therapeutic action for both scaffolds, stemming from their ability to compete with ATP at the kinase hinge region.[9]

Imidazo[4,5-b]pyridines have been extensively explored as kinase inhibitors.[1] Potent inhibitors have been developed for a range of kinases, including Aurora kinases (A, B, and C), CDK9, and TrkA receptor tyrosine kinases, which are implicated in cancer and pain.[4][6][16] The versatility of the imidazo[4,5-b]pyridine scaffold allows for fine-tuning of selectivity and potency.

Purine analogues have a long history as kinase inhibitors, with compounds like 2-aminopurine and caffeine being early examples.[9] This class has yielded numerous potent inhibitors targeting various kinases, including CDKs and Trk kinases.[9][16][17] The development of purine-based kinase inhibitors remains an active area of research in oncology and other diseases.[9]

Table 2: Comparative Kinase Inhibitory Activity (IC50)

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (µM)
Imidazo[4,5-b]pyridine CCT137690 (51)Aurora-A0.015[6]
Imidazo[4,5-b]pyridine CCT137690 (51)Aurora-B0.025[6]
Imidazo[4,5-b]pyridine CCT137690 (51)Aurora-C0.019[6]
Imidazo[4,5-b]pyridine Sorafenib Analogue SeriesCDK90.63 - 1.32[4]
Imidazo[4,5-b]pyridine Compound 2dTrkASubnanomolar[16]
Purine Analogue Compound 3aTrkASubnanomolar[16]
Purine Analogue RoscovitineCDKsVaries
Purine Analogue OlomoucineCDKsVaries[17]
Antiviral Activity

Both scaffolds have contributed to the development of antiviral therapies, again leveraging their resemblance to natural purines to disrupt viral replication.

Imidazo[4,5-b]pyridines and their isomers have shown promising antiviral activity against a range of viruses.[3][18] For instance, imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of the Classical Swine Fever Virus (CSFV) by targeting the viral polymerase.[19] Other derivatives have demonstrated activity against Respiratory Syncytial Virus (RSV).[3]

Purine analogues are among the most successful antiviral drugs developed to date.[20] Acyclic purine nucleoside analogues like acyclovir, ganciclovir, and penciclovir are cornerstone therapies for herpesvirus infections.[9][21][22][23] These drugs are typically activated by viral kinases and subsequently inhibit viral DNA polymerase, showcasing a highly effective mechanism of action.

Table 3: Comparative Antiviral Activity (EC50/IC50)

Compound ClassSpecific Compound/DerivativeTarget VirusEC50/IC50 (µM)
Imidazo[4,5-c]pyridine BPIPCSFV Wingene0.8 (EC50)[19]
Imidazo[4,5-c]pyridine BPIPCSFV Alfort1.6 (EC50)[19]
Imidazo[4,5-b]pyridine Derivative 7RSV21.0 (EC50)[3]
Purine Analogue PenciclovirDHBV0.7 (IC50)[23]
Purine Analogue GanciclovirDHBV4.0 (IC50)[23]
Purine Analogue AcyclovirHSV-1, HSV-2Varies

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the data presented.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TrkA) Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates ATP ATP ATP->Kinase1 ATP->Kinase2 Inhibitor Imidazo[4,5-b]pyridine or Purine Analogue Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: A simplified kinase signaling cascade targeted by inhibitors.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor compound C Add inhibitor and kinase to microplate wells. Pre-incubate. A->C B Prepare kinase, substrate, and ATP solution D Initiate reaction by adding substrate/ATP mixture. B->D C->D E Incubate at 30°C for a defined time. D->E F Stop reaction and add detection reagent (e.g., ADP-Glo). E->F G Measure signal (e.g., luminescence). F->G H Plot signal vs. concentration and calculate IC50. G->H

Caption: Experimental workflow for a kinase inhibition assay.

G Workflow for MTT Cell Viability Assay A Seed cells in a 96-well plate. B Incubate to allow cell adherence. A->B C Treat cells with various concentrations of the compound. B->C D Incubate for exposure period (e.g., 24-72 hours). C->D E Add MTT reagent to each well. D->E F Incubate for 1-4 hours to allow formazan formation. E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals. F->G H Measure absorbance at ~570 nm. G->H I Calculate cell viability and determine IC50. H->I

Caption: Experimental workflow for an MTT cell viability assay.

G Workflow for Plaque Reduction Assay A Seed host cells in multi-well plates to form a monolayer. C Infect cell monolayer with virus in the presence of the compound. A->C B Prepare serial dilutions of the antiviral compound. B->C D Allow virus adsorption (e.g., 1 hour). C->D E Remove inoculum and add semi-solid overlay medium with the compound. D->E F Incubate for several days until plaques are visible. E->F G Fix and stain cells (e.g., with crystal violet). F->G H Count plaques in each well. G->H I Calculate percent inhibition and determine EC50. H->I

Caption: Experimental workflow for a plaque reduction assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced.[24]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., imidazo[4,5-b]pyridine or purine analogue) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically, often near the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[25][26][27]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25][27]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[27]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Plaque Reduction Assay

This assay is the standard method for evaluating the efficacy of antiviral compounds against lytic viruses.[28][29]

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero, PK-15) in 6-well plates at a density that will form a confluent monolayer on the day of infection. Incubate for 24-48 hours at 37°C and 5% CO2.[28]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the antiviral compound in a serum-free medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Infection:

    • Remove the growth medium from the cell monolayers and wash once with PBS.

    • Add the virus dilution to the cells in the presence of the corresponding compound concentration (or medium alone for the virus control).

    • Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[28]

  • Overlay:

    • After the adsorption period, carefully remove the inoculum.

    • Overlay the cells with 2-3 mL of a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) mixed with the respective concentrations of the antiviral compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are clearly visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a 4% formaldehyde or methanol/acetone solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with a 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.[28]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque formation inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC50) from the resulting dose-response curve.

Conclusion

The comparative analysis reveals that both imidazo[4,5-b]pyridines and purine analogues are exceptionally versatile scaffolds in medicinal chemistry. Their structural relationship as purine isosteres provides a common foundation for their interaction with a multitude of biological targets, particularly ATP-binding sites in kinases and enzymes involved in nucleic acid synthesis.

Purine analogues have a proven track record, with numerous FDA-approved drugs for cancer and viral infections.[11][13] Their strength lies in their role as antimetabolites and in well-established antiviral mechanisms.[10] Imidazo[4,5-b]pyridines, while having a shorter clinical history, have emerged as highly potent and selective modulators of key cellular targets, especially protein kinases.[1][6] The ability to readily modify the imidazo[4,5-b]pyridine core allows for extensive structure-activity relationship studies, leading to the discovery of novel agents with improved pharmacological profiles.[2]

Ultimately, the choice between these scaffolds depends on the specific therapeutic target and desired biological effect. Both classes of compounds will undoubtedly continue to be a rich source of new therapeutic agents for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the procedures for the safe disposal of 1-Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and pharmaceutical research. Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is harmful if swallowed and can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3] Personal protective equipment (PPE), including chemical safety goggles, a fully-buttoned lab coat, and appropriate gloves, must be worn.[3] Nitrile gloves may not be suitable for handling all pyridine derivatives; it is advisable to consult the manufacturer's glove compatibility chart for proper selection.[2][3]

Key Safety Information Summary

Hazard StatementPrecautionary MeasuresPersonal Protective Equipment (PPE)
Harmful if swallowed[1][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]Safety glasses with side shields or goggles, protective gloves, lab coat.[5]
Causes skin irritation[1]Avoid contact with skin. Wear protective gloves and clothing.[1]Chemical-resistant gloves, lab coat.
Causes serious eye irritation[1]Avoid contact with eyes. Wear eye protection.[1]Safety glasses with side shields or goggles.[5]
May cause respiratory irritation[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]Use in a chemical fume hood. A respirator may be required for spills.[3]
Potential for flammabilityKeep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[6][7]Store in a flammable materials cabinet.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated, compatible, and sealable waste container.[2][3] The container should be clearly labeled as "Hazardous Waste" and include the chemical name.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[2][3]

    • The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.

  • Spill Management:

    • In the event of a spill, evacuate the area and remove all sources of ignition.[4]

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[1]

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[4][7]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

    • Complete all necessary paperwork, such as a chemical collection request form, to ensure proper tracking and disposal.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_spill_response Spill Response cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Compatible Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Is there waste to dispose of? fume_hood->waste_generated spill Is there a spill? waste_generated->spill No collect_waste Collect in a Labeled, Sealable, Compatible Waste Container waste_generated->collect_waste Yes absorb_spill Absorb Spill with Inert Material spill->absorb_spill Yes end End: Proper Disposal spill->end No store_waste Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Contractor store_waste->contact_ehs collect_spill Collect Absorbed Material (Use Non-Sparking Tools) absorb_spill->collect_spill collect_spill->collect_waste complete_paperwork Complete Waste Disposal Paperwork contact_ehs->complete_paperwork complete_paperwork->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-Methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound often utilized in pharmaceutical research. Adherence to these procedural steps is critical for laboratory safety and experimental integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is necessary. This includes the use of appropriate personal protective equipment and properly designed engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area. A chemical fume hood is strongly recommended to control the concentration of any vapors or dust.

  • Emergency Exits: Ensure that emergency exits and risk-elimination areas are clearly designated and accessible.[1]

Personal Protective Equipment: A summary of the recommended personal protective equipment is provided in the table below.

PPE CategoryItemStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Skin Protection Fire/flame resistant and impervious clothing
Chemical impermeable gloves
Respiratory Protection Required when vapors/aerosols are generated.

Table 1: Recommended Personal Protective Equipment for Handling this compound.

Operational Handling and Storage Protocols

Proper operational procedures are crucial to prevent accidents and maintain the purity of the compound.

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe mist, gas, or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

  • Store separately from foodstuff containers and incompatible materials.[1]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Spill or Leak:

  • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1]

First Aid:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • If Swallowed: Rinse the mouth with water and seek medical help.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container at an appropriate treatment and disposal facility.[1]

  • All disposal practices must be in accordance with applicable federal, state, and local laws and regulations.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E I Spill or Exposure Occurs D->I F Decontaminate Work Area E->F E->I G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of PPE Properly G->H J Follow Emergency Procedures (First Aid/Spill Cleanup) I->J K Seek Medical Attention if Necessary J->K

A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.